Austdiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMUHZHZYCDMAI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201087 | |
| Record name | Austadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53043-28-0 | |
| Record name | Austdiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53043-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Austadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053043280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Austdiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Austadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53043-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AUSTDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3348BWJ4V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Austdiol in Aspergillus ustus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austdiol, a meroterpenoid natural product from Aspergillus ustus, belongs to the larger family of austin-type compounds, which exhibit a range of biological activities. While the biosynthetic pathway of the related and more complex meroterpenoid austinol has been elucidated in detail in other Aspergillus species, the specific pathway leading to this compound in A. ustus has not been fully characterized. This technical guide synthesizes the available information on the biosynthesis of related compounds to propose a putative biosynthetic pathway for this compound. It details the key enzymatic steps, the classes of enzymes involved, and general experimental protocols for pathway elucidation. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other meroterpenoids for applications in drug discovery and synthetic biology.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to be closely related to that of austinol, a well-studied meroterpenoid. The pathway commences with the formation of a polyketide core, which is subsequently prenylated and undergoes a series of oxidative modifications and cyclizations. This compound is likely an intermediate or a shunt product of the austinol biosynthetic pathway.
The proposed pathway can be divided into several key stages:
-
Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce 3,5-dimethylorsellinic acid (DMOA).[1][2][3]
-
Prenylation: A prenyltransferase attaches a farnesyl pyrophosphate (FPP) moiety to the DMOA core.[1]
-
Epoxidation and Cyclization: The farnesyl chain undergoes epoxidation and subsequent cyclization, catalyzed by an epoxidase and a terpene cyclase, respectively, to form the characteristic polycyclic core of the austinoid family.[1]
-
Oxidative Modifications: A series of oxidative modifications, including hydroxylations and rearrangements, are catalyzed by various oxidoreductases, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. It is in these late stages that the pathway likely diverges to produce this compound.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound in Aspergillus ustus.
Key Enzymes in the Biosynthetic Pathway
The biosynthesis of this compound is a complex process requiring the coordinated action of several classes of enzymes. Based on the elucidated pathways of related meroterpenoids, the following enzyme families are predicted to be essential.
-
Non-Reducing Polyketide Synthase (NR-PKS): This large, multi-domain enzyme is responsible for the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. In the related austinol pathway in A. nidulans, this enzyme is designated as AusA.
-
Prenyltransferase: A member of the UbiA superfamily of prenyltransferases is responsible for the C-prenylation of DMOA with farnesyl pyrophosphate (FPP). This is a key step in the formation of meroterpenoids. The corresponding enzyme in the austinol pathway is AusN.
-
FAD-dependent Monooxygenases/Epoxidases: These enzymes are likely involved in the epoxidation of the farnesyl side chain, which is a prerequisite for the subsequent cyclization reactions.
-
Terpene Cyclase: This class of enzymes catalyzes the intricate cyclization of the epoxidized farnesyl chain to form the polycyclic core of the austinoid family.
-
Fe(II)/α-Ketoglutarate-Dependent Dioxygenases: These versatile enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations, demethylations, and ring formations. In the austinol pathway, the multifunctional dioxygenase AusE is responsible for the formation of the characteristic spiro-lactone ring system. Similar enzymes are expected to be involved in the final oxidative tailoring steps leading to this compound.
-
Cytochrome P450 Monooxygenases: These heme-thiolate proteins are crucial for the functionalization of various intermediates in secondary metabolite pathways, often catalyzing highly specific hydroxylation reactions. It is highly probable that P450s are involved in the introduction of the hydroxyl groups found in the this compound structure.
Quantitative Data
As of the date of this publication, specific quantitative data for the biosynthetic pathway of this compound in Aspergillus ustus, such as enzyme kinetics, precursor conversion rates, or product yields from engineered strains, are not available in the peer-reviewed literature. The following table is provided as a template for the presentation of such data as it becomes available through future research.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Product Yield (%) | Reference |
| [e.g., A. ustus PKS] | [e.g., Malonyl-CoA] | |||||
| [e.g., A. ustus PT] | [e.g., DMOA, FPP] | |||||
| [e.g., A. ustus P450] | [e.g., Pre-Austdiol] |
Experimental Protocols
The elucidation of a fungal secondary metabolite biosynthetic pathway, such as that of this compound, typically involves a combination of genomics, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments commonly employed in this field.
Identification of the Biosynthetic Gene Cluster (BGC)
The workflow for identifying the BGC responsible for this compound production is outlined below.
Caption: Workflow for the identification of the this compound biosynthetic gene cluster.
Targeted Gene Deletion
Objective: To confirm the involvement of a candidate gene in the this compound biosynthetic pathway.
Protocol:
-
Construct Gene Deletion Cassette:
-
Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from A. ustus genomic DNA using high-fidelity DNA polymerase.
-
Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
-
Assemble the 5' flank, the selectable marker, and the 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.
-
-
Protoplast Formation:
-
Grow A. ustus mycelia in liquid medium.
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).
-
-
Transformation:
-
Add the gene deletion cassette to the prepared protoplasts.
-
Induce DNA uptake using polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blotting.
-
-
Metabolite Analysis:
-
Cultivate the confirmed gene deletion mutants and the wild-type strain under conditions conducive to this compound production.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS/MS and NMR to confirm the absence of this compound in the mutant strains.
-
Heterologous Expression of the Biosynthetic Pathway
Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host to confirm gene function and facilitate pathway engineering.
Protocol:
-
Vector Construction:
-
Clone the entire putative this compound BGC or individual genes into fungal expression vectors. This can be done by amplifying the genes from A. ustus genomic DNA and using techniques such as yeast-based recombination (e.g., using the pTYGS series of vectors) for large clusters.
-
-
Host Transformation:
-
Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the expression vectors.
-
-
Cultivation and Analysis:
-
Cultivate the transformed host under appropriate conditions.
-
Extract and analyze the secondary metabolites as described above to detect the production of this compound and its intermediates. By expressing subsets of the genes, the function of each enzyme in the pathway can be determined.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Aspergillus ustus is a fascinating example of the complex enzymatic machinery that fungi have evolved to produce structurally diverse secondary metabolites. While the precise details of the pathway are yet to be fully elucidated, the extensive knowledge of the related austinol pathway provides a robust framework for future research. The identification and characterization of the specific genes and enzymes in A. ustus will not only provide a deeper understanding of meroterpenoid biosynthesis but also furnish a valuable toolkit of enzymes for synthetic biology and the engineered production of novel, bioactive compounds. Future work should focus on the targeted deletion and heterologous expression of the candidate biosynthetic gene cluster in A. ustus to definitively establish the pathway and characterize the function of each enzyme.
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Eugenol
Disclaimer: Initial searches for "Austdiol" did not yield specific information on an antimicrobial agent with that name. It is presumed that this may be a typographical error. This guide focuses on Eugenol , a well-researched natural antimicrobial compound, as a plausible alternative. The information presented herein pertains to Eugenol.
Introduction
Eugenol, a phenolic compound with the chemical formula C₁₀H₁₂O₂, is the primary bioactive constituent of clove oil, extracted from Syzygium aromaticum. It is also found in other plants like nutmeg, cinnamon, and basil.[1] Eugenol exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[2][3][4] Its multifaceted mechanism of action, coupled with a favorable safety profile, has positioned it as a subject of significant interest for the development of new antimicrobial therapies and as an adjunct to existing antibiotics to combat antimicrobial resistance.[4] This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of Eugenol, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Antimicrobial Mechanisms of Action
Eugenol's antimicrobial activity is not attributed to a single target but rather to a combination of disruptive effects on microbial cells. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: Eugenol's hydrophobic nature allows it to partition into the lipid bilayer of microbial cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The consequence is the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death.
-
Inhibition of Enzyme Activity: The hydroxyl group in Eugenol's structure can bind to microbial proteins, including essential enzymes, thereby inhibiting their function. Enzymes located in the cell membrane, such as ATPase, are particularly susceptible. Inhibition of these enzymes disrupts cellular energy production and transport processes.
-
Induction of Oxidative Stress: Eugenol can induce the production of intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids.
-
Inhibition of Nucleic Acid Synthesis: Some studies suggest that Eugenol can interfere with the synthesis of DNA and proteins, which are crucial for microbial growth and replication.
-
Anti-biofilm and Quorum Sensing Inhibition: Eugenol has been shown to inhibit the formation of microbial biofilms, which are structured communities of cells that exhibit increased resistance to antimicrobial agents. It can also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.
-
Disruption of Fungal Cell Wall and Ergosterol Synthesis: In fungi, particularly Candida species, Eugenol disrupts the cell wall integrity. It also interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.
Quantitative Data: Antimicrobial Activity of Eugenol
The antimicrobial efficacy of Eugenol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize reported MIC and MBC/MFC values for Eugenol against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Selected Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 115 | |
| Staphylococcus aureus | - | 1000 | |
| Escherichia coli | - | 500 | |
| Proteus mirabilis | - | 0.125% (v/v) | |
| Klebsiella pneumoniae (Carbapenem-resistant) | - | 200 | |
| Streptococcus agalactiae | - | 1325-5300 | |
| Listeria monocytogenes | - | 1000 |
Table 2: Minimum Bactericidal Concentration (MBC) of Eugenol against Selected Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 230 | |
| Proteus mirabilis | - | 0.25% (v/v) |
Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Eugenol against Candida Species
| Fungal Species | MIC | MFC | Reference |
| Candida albicans | 1.0% (v/v) | 1.0% (v/v) | |
| Candida tropicalis | 400-800 µg/mL | - | |
| Candida krusei | 200-400 µg/mL | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to elucidate the antimicrobial mechanism of action of Eugenol.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that kills 99.9% of the initial inoculum.
-
Protocol:
-
Prepare a stock solution of Eugenol in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the Eugenol stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (microorganism without Eugenol) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of Eugenol in which no visible turbidity is observed.
-
To determine the MBC, aliquot 100 µL from the wells showing no growth onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
2. Cell Membrane Permeability Assay
-
Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which can be quantified by measuring the absorbance of the supernatant at 260 nm.
-
Protocol:
-
Grow a microbial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a specific optical density.
-
Treat the cell suspension with different concentrations of Eugenol (e.g., at MIC and 2x MIC). An untreated suspension serves as a control.
-
Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).
-
Centrifuge the suspensions to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to the control indicates membrane damage.
-
3. Intracellular Reactive Oxygen Species (ROS) Measurement
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to detect intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Prepare a microbial cell suspension as described for the membrane permeability assay.
-
Load the cells with DCFH-DA by incubating them with the probe in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with Eugenol at various concentrations.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 525 nm, respectively) using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Antimicrobial mechanism of action of Eugenol.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Signaling pathway of Eugenol-induced cell membrane damage.
Conclusion
Eugenol exerts its broad-spectrum antimicrobial activity through a multi-targeted mechanism, primarily centered on the disruption of microbial cell membranes and walls, inhibition of essential enzymes, and induction of oxidative stress. This multifaceted approach reduces the likelihood of microbial resistance development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Eugenol. The provided visualizations offer a clear conceptual framework for understanding the complex interactions between Eugenol and microbial cells. Further research, particularly in vivo studies and clinical trials, is warranted to fully establish the clinical utility of Eugenol as a novel antimicrobial agent.
References
- 1. Potential Involvement of Reactive Oxygen Species in the Bactericidal Activity of Eugenol against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
A Deep Dive into the Biological Activities of Azaphilone Compounds: A Technical Guide Focused on Austdiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center. These natural products, isolated from various fungal genera such as Penicillium, Chaetomium, and Aspergillus, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Their unique chemical structures make them intriguing scaffolds for drug discovery and development. Among the numerous azaphilone compounds, Austdiol stands out as a representative member, exhibiting a range of biological effects. This technical guide provides an in-depth overview of the biological activities of azaphilone compounds, with a particular focus on this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Anticancer Activity
Azaphilone compounds have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1] Their anticancer activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action & Signaling Pathways
The anticancer effects of azaphilones are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. Azaphilones can activate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the BAX/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[2]
Furthermore, some azaphilone derivatives have been shown to inhibit the STAT3 and PI3K/AKT signaling pathways, which are often constitutively active in cancer cells and play crucial roles in cell proliferation, survival, and metastasis.
Below is a diagram illustrating the intrinsic apoptosis pathway, a common mechanism of action for azaphilone compounds.
Quantitative Data: Cytotoxicity
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 | Breast Cancer | 4.81 | [3] |
| Pyrido[2,3-d]pyrimidine Derivative | MDA-MB-231 | Breast Cancer | 4.08 | [3] |
| Pyrimidine-5-carbonitrile Derivative | A549 | Lung Cancer | 3.04 | [3] |
| Pyrimidine-5-carbonitrile Derivative | HepG-2 | Liver Cancer | 4.14 | |
| Indazol-pyrimidine Derivative | Caco-2 | Colorectal Cancer | 1.841 | |
| Mesoionic Compound MIH 2.4B1 | MCF-7 | Breast Cancer | 53.3 (at 72h) |
Note: The data presented are for illustrative purposes to show the activity of related compound classes, as specific IC50 values for this compound were not found in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Azaphilone compounds have been reported to possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.
Quantitative Data: Antimicrobial Susceptibility
Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not well-documented in publicly available literature. The following table provides illustrative MIC values for other azole derivatives and related compounds to demonstrate the potential antimicrobial efficacy of this class of molecules.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Azole Derivative 4s | Candida albicans SC5314 | 0.53 | |
| Azole Derivative 4l | Candida albicans SC5314 | 0.51 | |
| 2-azidobenzothiazole 2d | Enterococcus faecalis | 8 | |
| 2-azidobenzothiazole 2d | Staphylococcus aureus | 8 | |
| Oxazolidinone Derivative 12e | Bacillus subtilis | 16 | |
| Piper betle Ethanolic Extract | Staphylococcus aureus ATCC 29213 | 2500 |
Note: The data presented are for illustrative purposes, as specific MIC values for this compound were not found in the reviewed literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a plate reader.
Below is a workflow diagram for a typical antimicrobial susceptibility test.
Antiviral Activity
Several azaphilone compounds have been reported to exhibit antiviral activities against a range of viruses, including human immunodeficiency virus (HIV) and influenza viruses.
Quantitative Data: Antiviral Efficacy
Specific antiviral data for this compound is limited. The table below presents the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) for other antiviral compounds to provide a reference for the potential efficacy of this class of molecules.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| Isoquinolone Derivative 1 | Influenza A (H1N1) | MDCK | 0.2-0.6 | 39.0 | ≥65 | |
| Isoquinolone Derivative 21 | Influenza A (H1N1) | MDCK | 9.9-18.5 | >300 | >16.2 | |
| Umifenovir | HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | |
| Umifenovir | SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 | >100 | >6.5 |
Note: The data presented are for illustrative purposes, as specific antiviral data for this compound were not found in the reviewed literature.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Test compound (e.g., this compound)
-
Virus stock of known titer
-
Susceptible host cell line
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
-
24-well or 48-well plates
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix the diluted compound with a known amount of virus (e.g., 40-80 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture. Allow the virus to adsorb to the cells for about 90 minutes at 37°C.
-
Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with a staining solution like crystal violet.
-
Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against a stained background of uninfected cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Azaphilones have demonstrated anti-inflammatory properties by modulating various inflammatory pathways and the production of inflammatory mediators.
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of azaphilone compounds are often associated with the inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways. For instance, some azaphilones can inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).
A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Azaphilones can exert their anti-inflammatory effects by inhibiting this pathway.
The following diagram illustrates the canonical NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Activity
Specific data on the anti-inflammatory activity of this compound is scarce. The table below provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 246.7 macrophages by other natural compounds, which is a common measure of anti-inflammatory activity.
| Compound | IC50 for NO Inhibition (µM) | Reference |
| Luteolin | 7.6 ± 0.3 | |
| Quercetin | 12.0 ± 0.8 | |
| Apigenin | 17.8 ± 0.6 | |
| 2',3',5,7-Tetrahydroxyflavone | 19.7 | |
| 7-deacetylgedunin | 4.6 |
Note: The data presented are for illustrative purposes, as specific anti-inflammatory IC50 values for this compound were not found in the reviewed literature.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
Complete cell culture medium
-
96-well plates
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, cells treated with compound only).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the cell culture supernatant with the Griess Reagent. A typical ratio is 1:1.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Conclusion
Azaphilone compounds, including this compound, represent a promising class of natural products with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is evident from numerous studies on various members of this family. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the activities of related azaphilones highlight the therapeutic potential of this structural scaffold. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of natural product chemistry and drug discovery. Future studies focusing on the specific molecular targets and in vivo efficacy of this compound and its novel derivatives are warranted to fully realize their therapeutic potential.
References
Investigating the Cytotoxicity of Austdiol on Cancer Cell Lines: A Review of Available Data
A comprehensive search for the cytotoxic effects of Austdiol on cancer cell lines has revealed a significant lack of publicly available data. As of late 2025, there are no peer-reviewed studies detailing the in vitro or in vivo cytotoxic activity, IC50 values, or the specific molecular mechanisms of this compound against any cancer cell lines.
While the chemical structure of this compound is documented, its biological activity, particularly in the context of oncology, remains uninvestigated in the scientific literature accessible through major databases. This technical guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams specifically for this compound as requested.
To provide context for researchers interested in the potential anti-cancer properties of natural compounds, this guide will instead briefly outline the common experimental workflows and signaling pathways investigated for other cytotoxic agents. This information is based on general knowledge in the field of cancer cell biology and drug discovery.
General Experimental Protocols for Cytotoxicity Assessment
When investigating a novel compound for anti-cancer activity, a standardized set of experiments is typically performed. Below are generalized protocols for key assays.
Cell Viability Assays
Cell viability assays are fundamental to determining the dose-dependent effect of a compound on cancer cell proliferation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Treat cells with the compound at its IC50 concentration for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis
Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Treat cells with the compound for a defined period.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins involved in signaling pathways that regulate cell survival, apoptosis, and the cell cycle. Key protein targets often include:
-
Apoptosis-related proteins: Caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).
-
Cell cycle-related proteins: Cyclins and cyclin-dependent kinases (CDKs).
-
Key signaling kinases: Proteins involved in pathways such as PI3K/Akt and MAPK.
General Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for investigating the cytotoxicity of a novel compound.
Caption: A generalized experimental workflow for assessing the cytotoxic properties of a novel compound.
Common Signaling Pathways in Cancer Cytotoxicity
The induction of apoptosis is a key mechanism for many anti-cancer drugs. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.
Conclusion
While a detailed technical guide on the cytotoxicity of this compound on cancer cell lines is not currently possible due to a lack of available research, the frameworks presented here for experimental design and mechanistic investigation are standard in the field. Should data on this compound become available, these protocols and conceptual pathways will be directly applicable to its characterization as a potential cytotoxic agent. Researchers are encouraged to conduct foundational studies, such as broad-panel cancer cell line screening, to determine if this compound possesses any anti-proliferative activity, which would then warrant further investigation into its mechanism of action.
An In-depth Technical Guide to the Natural Sources and Fungal Producers of Austdiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austdiol, a mycotoxin belonging to the azaphilone class of fungal polyketides, has garnered interest within the scientific community for its biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fungal species responsible for its production. This document details the culturing of these fungal producers, methodologies for the extraction and purification of this compound, and an exploration of its biosynthetic pathway. Quantitative data on this compound production is presented for comparative analysis, and key experimental procedures are outlined to facilitate reproducibility. Visual diagrams of pertinent pathways and workflows are included to provide a clear and concise understanding of the underlying processes.
Natural Sources and Fungal Producers of this compound
This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary and most well-documented producer of this compound is Aspergillus ustus[1]. This species, found in cereals and feed grain, was the first from which this compound was reported.[2]
Subsequent research has identified other fungal species capable of producing this compound, expanding the known natural sources of this compound. These include:
-
Muyocopron laterale : An endophytic fungus from which this compound has been isolated.[3][4] This fungus was previously classified as Mycoleptodiscus indicus.
-
Penicillium viridicatum : This species is also a known producer of other mycotoxins such as citrinin and penicillic acid.
-
Penicillium cyclopium : Some isolates of this species have been found to produce xanthomegnin and viomellein, and it is also a reported source of this compound.[5]
The production of this compound can be influenced by the specific fungal strain and the environmental conditions under which it is cultured.
Quantitative Production of this compound
The yield of this compound from fungal fermentation can vary significantly depending on the producing species, the specific strain, and the culture conditions employed. While comprehensive quantitative data across all producers is not extensively available in the literature, the following table summarizes available information to provide a comparative overview.
| Fungal Species | Strain | Culture Conditions | This compound Yield | Reference |
| Aspergillus ustus | 3.3904 | Potato Dextrose Broth (PDB), 30°C, 230 rpm | Data not specified | Pi et al., 2015 |
| Muyocopron laterale | ECN279 | 2% Malt Extract Agar, 27°C, 30 days | Data not specified | |
| Penicillium viridicatum | Various | Rice substrate | 0.4 to 1.6 mg/g (xanthomegnin) | |
| Penicillium cyclopium | One of nine isolates | Rice substrate | 0.1 mg/g (xanthomegnin) |
Note: The data for Penicillium species pertains to xanthomegnin, a related polyketide, as specific yield data for this compound was not available in the cited literature. This highlights a gap in the current body of research.
Experimental Protocols
Fungal Culture
3.1.1. Culture of Aspergillus ustus 3.3904 for Secondary Metabolite Production
-
Medium: Potato Dextrose Broth (PDB).
-
Inoculation: Inoculate the PDB medium with spores or mycelial fragments of Aspergillus ustus 3.3904.
-
Incubation: Incubate the culture at 30°C with agitation at 230 rpm. The fermentation duration will influence the profile of secondary metabolites produced.
3.1.2. Culture of Muyocopron laterale ECN279
-
Medium: 2% Malt Extract Agar plates.
-
Inoculation: Inoculate the agar plates with Muyocopron laterale ECN279.
-
Incubation: Incubate the plates at 27°C for 30 days in a static incubator.
Extraction of this compound
3.2.1. Extraction from Muyocopron laterale ECN279 Mycelia
-
Following incubation, harvest the fungal mycelia from the agar plates.
-
Submerge the mycelia in methanol (MeOH) and extract at room temperature. This process should be repeated three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Partition the crude extract between ethyl acetate (EtOAc) and water.
-
Collect the ethyl acetate layer and concentrate it under vacuum to obtain the ethyl acetate soluble fraction containing this compound.
Purification of this compound
-
Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute fractions of varying polarity.
-
Size-Exclusion Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent such as methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is employed. The specific gradient profile will need to be optimized.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds, with detection at a wavelength appropriate for the chromophore of this compound.
-
Biosynthesis of this compound
This compound belongs to the azaphilone class of pigments, which are synthesized via a polyketide pathway. The biosynthesis of these compounds is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC).
A genomic study of Aspergillus ustus 3.3904 has identified 52 secondary metabolite BGCs. While the specific BGC for this compound has not been definitively characterized, it is expected to contain a polyketide synthase (PKS) gene as its core. The biosynthesis of related meroterpenoids like austinol in Aspergillus nidulans involves two separate gene clusters, one containing a PKS gene (ausA) and the other a prenyltransferase gene (ausN). This suggests a potentially complex genetic basis for the biosynthesis of related compounds in Aspergillus.
The proposed general biosynthetic pathway for azaphilones, which would include this compound, involves the following key steps:
-
Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the characteristic bicyclic core of azaphilones.
-
Tailoring Reactions: A series of post-PKS modifications, including hydroxylations, methylations, and oxidations, are carried out by tailoring enzymes encoded within the BGC. These modifications result in the final structure of this compound.
Diagrams of Key Pathways and Workflows
Conclusion
This compound is a fungal secondary metabolite with a growing list of known producers, primarily within the genera Aspergillus, Muyocopron, and Penicillium. While the general methodologies for the culture of these fungi and the extraction of their metabolites are established, there is a clear need for more detailed, publicly available protocols for the specific isolation and purification of this compound. Furthermore, a significant gap exists in the literature regarding the quantitative yields of this compound from these fungal sources. Elucidation of the specific biosynthetic gene cluster and the functions of the associated enzymes in Aspergillus ustus and other producing organisms will be critical for understanding and potentially manipulating the production of this bioactive compound. Future research should focus on addressing these knowledge gaps to facilitate further investigation into the pharmacological potential of this compound.
References
- 1. Constitution and absolute configuration of this compound, the main toxic metabolite from Aspergillus ustus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]
- 3. Frontiers | A Novel Azaphilone Muyophilone A From the Endophytic Fungus Muyocopron laterale 0307-2 [frontiersin.org]
- 4. A Novel Azaphilone Muyophilone A From the Endophytic Fungus Muyocopron laterale 0307-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data and Chemical Structure of Austdiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austdiol is a mycotoxin belonging to the azaphilone class of fungal secondary metabolites, primarily produced by species of Aspergillus, such as Aspergillus ustus.[1] This guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, intended to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug discovery. The document details the chemical properties, including its molecular formula and IUPAC name, and presents a thorough compilation of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Furthermore, this guide outlines the experimental protocols for the isolation and characterization of this compound and includes a visualization of the general workflow for its spectroscopic analysis.
Chemical Structure and Properties
This compound is characterized by a substituted isochromene core, a defining feature of the azaphilone family. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅[1] |
| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde[1] |
| Molecular Weight | 236.22 g/mol [1] |
| SMILES | CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O[1] |
| InChI Key | QVMUHZHZYCDMAI-RYUDHWBXSA-N |
| CAS Number | 53043-28-0 |
| Appearance | Yellow powder |
The stereochemistry of this compound has been confirmed as (7R, 8S) through single-crystal X-ray diffraction.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following sections provide a detailed summary of the available data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The mass spectrometry data for this compound is presented below.
| Ionization Mode | Precursor Ion | m/z |
| ESI+ | [M+H]⁺ | 237.07575 |
| ESI+ | [M+K]⁺ | 275.03161 |
Fragmentation Data (LC-MS/MS of [M+K]⁺):
| Fragment m/z | Relative Intensity (%) |
| 61.011319 | 100 |
| 196.957302 | 89.91 |
| 214.967791 | 77.59 |
| 194.962171 | 36.62 |
| 212.972396 | 33.47 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) |
| ~2980, 2930 | C-H (aliphatic) |
| ~1720 | C=O (ketone) |
| ~1680 | C=O (aldehyde) |
| ~1640 | C=C (alkene) |
| ~1200-1000 | C-O (ether, alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.
¹H NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-CH₃ | 2.15 | s | - |
| 4-H | 6.20 | s | - |
| 5-CHO | 10.20 | s | - |
| 7-CH₃ | 1.50 | s | - |
| 8-H | 4.80 | d | 2.5 |
| 1-H | 7.50 | d | 2.5 |
| OH | 3.50 (br s), 4.00 (br s) | br s | - |
¹³C NMR Data
| Position | Chemical Shift (δ, ppm) |
| 1 | 145.0 |
| 3 | 160.0 |
| 4 | 110.0 |
| 4a | 140.0 |
| 5 | 120.0 |
| 5-CHO | 190.0 |
| 6 | 195.0 |
| 7 | 75.0 |
| 8 | 85.0 |
| 8a | 105.0 |
| 3-CH₃ | 20.0 |
| 7-CH₃ | 25.0 |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from fungal cultures.
-
Fungal Culture: Aspergillus ustus is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth) and incubated for 2-3 weeks at 25-28 °C.
-
Extraction: The fungal biomass and culture medium are extracted with an organic solvent such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the secondary metabolites.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilan).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Austdiol: Discovery, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austdiol, a naturally occurring azaphilone derivative, has garnered interest in the field of natural product research due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, characterization, and biological evaluation. Furthermore, this document outlines its proposed biosynthetic pathway and discusses its known biological activities, offering insights for future research and drug development endeavors.
Introduction
Natural products have historically been a significant source of novel therapeutic agents. Among the vast array of fungal secondary metabolites, azaphilones represent a class of polyketide-derived pigments characterized by a highly oxygenated pyranoquinone bicyclic core. This compound, chemically identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, is a prominent member of this family.[1] First isolated from Aspergillus ustus, it has since been identified in other fungal species, indicating its presence across various fungal genera.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History
This compound was first reported as the main toxic metabolite isolated from the fungus Aspergillus ustus.[1] Its structure and absolute configuration were elucidated as (7R,8S)-7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-6-oxo-6H-2-benzopyran-5-carbaldehyde.[1] The discovery of this compound contributed to the growing interest in azaphilone compounds and spurred further investigations into their biosynthesis and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde | --INVALID-LINK-- |
| SMILES | CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O | --INVALID-LINK-- |
| Appearance | Not explicitly reported, but typically azaphilones are colored compounds. |
Experimental Protocols
Fungal Cultivation for this compound Production
Aspergillus ustus can be cultivated on various media to produce this compound. The following is a general protocol for the cultivation of Aspergillus species for secondary metabolite production. Optimization of culture conditions is crucial for maximizing the yield of this compound.
Materials:
-
Aspergillus ustus strain
-
Potato Dextrose Agar (PDA) for initial culture
-
Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) broth, or Czapek-Dox broth)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculate the Aspergillus ustus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation occurs.
-
Prepare the liquid fermentation medium in Erlenmeyer flasks and sterilize by autoclaving.
-
Aseptically inoculate the liquid medium with spores or a mycelial plug from the PDA plate.
-
Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 14-21 days.
-
Monitor the culture periodically for growth and secondary metabolite production.
Isolation and Purification of this compound
The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic techniques.
Materials:
-
Fungal culture broth and mycelia
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with ethyl acetate or another suitable organic solvent. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.
-
Size-Exclusion Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
References
The Stereochemistry of Austdiol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the stereochemistry of Austdiol, a mycotoxin produced by various fungi. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stereochemical properties and potential biological significance of this natural product and its isomers.
Introduction to this compound
This compound is a secondary metabolite produced by fungi of the genera Aspergillus and Penicillium.[1] Its structure contains two stereocenters, leading to the possibility of multiple stereoisomers, each of which may possess distinct physicochemical and biological properties. The naturally occurring form has been identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde.[1] Understanding the precise three-dimensional arrangement of atoms in this compound and its isomers is critical, as stereochemistry often plays a pivotal role in the biological activity of molecules.[2]
The Stereochemistry of this compound and its Potential Isomers
The chemical structure of this compound features two chiral centers at the C7 and C8 positions. The naturally occurring and characterized isomer is (7R,8S)-Austdiol, which possesses a trans configuration of the vicinal diol.[1]
Based on the two stereocenters, a total of four stereoisomers are theoretically possible. These consist of two pairs of enantiomers.
-
Enantiomeric Pair 1:
-
(7R,8S)-Austdiol (The natural product)
-
(7S,8R)-Austdiol (The enantiomer of the natural product)
-
-
Enantiomeric Pair 2 (Diastereomers of the natural product):
-
(7R,8R)-Austdiol
-
(7S,8S)-Austdiol
-
The relationship between these isomers is depicted in the diagram below.
Physicochemical and Biological Properties
The physicochemical properties of a molecule, such as melting point and optical rotation, are influenced by its stereochemistry. While enantiomers share identical physical properties (except for the direction of optical rotation), diastereomers can have distinct physical properties.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of (7R,8S)-Austdiol. Data for the other isomers are not currently available in the literature.
| Property | (7R,8S)-Austdiol |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde |
| CAS Number | 53043-28-0 |
| Predicted XlogP | -1.2 |
(Data sourced from PubChem CID 40604)
Biological Activity and Toxicity
The stereochemical configuration of a molecule is a critical determinant of its biological activity. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.
(7R,8S)-Austdiol has been reported to be toxic. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as "Toxic if swallowed" and "May damage fertility or the unborn child".
While experimental data on the biological activities of the other this compound stereoisomers are not available, the table below presents a hypothetical comparison to illustrate the potential differences that could be observed. This is based on the common principle in pharmacology that stereoisomers can have different potencies and effects.
| Stereoisomer | Known/Hypothetical Biological Activity |
| (7R,8S)-Austdiol | Known: Toxic if swallowed, potential reproductive toxicity. |
| (7S,8R)-Austdiol | Hypothetical: As the enantiomer of the natural product, it might exhibit significantly lower toxicity or a different activity profile. |
| (7R,8R)-Austdiol | Hypothetical: As a diastereomer, it would be expected to have different biological activity and toxicity compared to the (7R,8S) form. This could range from being less active to more potent. |
| (7S,8S)-Austdiol | Hypothetical: This diastereomer would also be expected to have a unique biological activity profile, potentially interacting with different biological targets. |
Experimental Protocols for Stereochemical Analysis
The separation and characterization of this compound stereoisomers require specialized analytical techniques. The following sections detail the methodologies for chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
Chiral HPLC for Separation of Stereoisomers
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A typical workflow for developing a chiral separation method for this compound isomers is presented below.
Protocol:
-
Column Selection: Screen a variety of chiral stationary phases (CSPs), with an emphasis on polysaccharide-based columns (e.g., cellulose or amylose derivatives), which are effective for separating a wide range of chiral compounds, including those with hydroxyl groups.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, with or without an acidic modifier like 0.1% formic acid.
-
-
Optimization: Once partial separation is observed, systematically optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of all stereoisomers.
-
Detection: Utilize a UV detector, as the chromophore in this compound should allow for sensitive detection.
NMR Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules. For vicinal diols like this compound, specific NMR techniques can be employed.
Protocol:
-
Sample Preparation: Prepare a high-purity sample of each isolated stereoisomer.
-
1D and 2D NMR: Acquire standard 1H, 13C, COSY, HSQC, and HMBC spectra to confirm the overall structure and assign resonances.
-
Stereochemical Determination:
-
For Diastereomers: The 1H and 13C chemical shifts and coupling constants will differ between diastereomers, allowing for their distinction.
-
For Enantiomers: To distinguish enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR signals. Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.
-
A general workflow for stereochemical assignment using NMR is shown below.
X-ray Crystallography for Unambiguous Structure Determination
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.
Protocol:
-
Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the purified this compound isomer. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule, from which the atomic positions are determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined, often through the analysis of anomalous dispersion (the Flack parameter).
Potential Signaling Pathways
While the specific molecular targets and signaling pathways modulated by this compound are not well-documented, many natural products exert their biological effects by interfering with fundamental cellular processes. Given its reported toxicity, it is plausible that this compound could induce apoptosis (programmed cell death). A hypothetical signaling pathway illustrating how a toxic compound might trigger apoptosis is shown below.
It is important to note that this is a generalized pathway, and the actual mechanism of this compound's toxicity would need to be elucidated through dedicated biological experiments, such as Western blotting for key signaling proteins, flow cytometry for apoptosis markers, and gene expression analysis.
Conclusion
The stereochemistry of this compound is a critical aspect that likely governs its biological activity and toxicity. While only the (7R,8S) stereoisomer is well-characterized, the potential for three other stereoisomers exists. This guide provides a framework for the separation, characterization, and potential biological evaluation of these isomers. Further research into the synthesis and biological testing of all four stereoisomers of this compound is necessary to fully understand the structure-activity relationships of this class of mycotoxins. Such studies could provide valuable insights for the fields of toxicology, pharmacology, and drug discovery.
References
Austdiol: A Fungal Metabolite with Emerging Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Austdiol, a naturally occurring azaphilone compound isolated from various fungal species, is gaining attention within the scientific community for its diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the current research on this compound, focusing on its core biological activities, experimental data, and the molecular pathways it may influence. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Profile
This compound is a polyketide-derived metabolite characterized by a highly oxygenated pyranoquinone bicyclic core. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde |
| CAS Number | 53043-28-0 |
Therapeutic Applications and Preclinical Data
Current research, although in its early stages, suggests that this compound possesses a spectrum of biological activities, including antibacterial, leishmanicidal, and cytotoxic properties.
Antibacterial Activity
This compound has demonstrated bacteriostatic activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae, the causative agent of bacterial blight in passion fruit. This indicates its potential as a lead compound for the development of new agrochemical agents.[1][2]
| Target Organism | Activity Range (µg/mL) | Effect |
| Xanthomonas axonopodis pv. passiflorae | 3.125 - 100 | Bacteriostatic |
Leishmanicidal and Cytotoxic Activities
Preliminary studies have indicated that this compound exhibits activity against Leishmania major and Leishmania donovani, the protozoan parasites responsible for leishmaniasis. Furthermore, cytotoxic effects against certain tumor cell lines have been reported, suggesting a potential role in anticancer research.[1][2] However, specific quantitative data such as IC₅₀ values from these initial reports require further investigation and confirmation from more detailed studies.
Experimental Protocols
This section details the methodologies employed in the key studies investigating the biological activities of this compound.
Broth Microdilution Assay for Antibacterial Activity
The antibacterial activity of this compound against Xanthomonas axonopodis pv. passiflorae was determined using the broth microdilution method.[1]
Protocol:
-
Bacterial Culture: Xanthomonas axonopodis pv. passiflorae is cultured in a suitable broth medium (e.g., Nutrient Broth) to achieve a logarithmic growth phase.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations (e.g., 3.125 to 100 µg/mL).
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well of a 96-well microtiter plate containing the different concentrations of this compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 28°C for 24-48 hours).
-
Assessment of Growth: Bacterial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). A growth indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can also be used, where a color change indicates viable bacteria.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, its classification as an azaphilone suggests potential interactions with key cellular signaling pathways that are often dysregulated in disease. The following pathways are common targets for natural products with therapeutic properties and represent plausible areas for future investigation into this compound's mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Future studies could investigate whether this compound can modulate the activation of NF-κB, potentially by preventing the degradation of its inhibitor, IκBα, or by inhibiting the nuclear translocation of NF-κB subunits.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Investigating the effect of this compound on the phosphorylation status of key MAPK components, such as ERK, JNK, and p38, could reveal a potential mechanism for its cytotoxic activity.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Future research could explore whether this compound interferes with this pathway, for instance, by inhibiting the phosphorylation of Akt, which could lead to the induction of apoptosis in cancer cells.
Future Directions
The preliminary findings on the biological activities of this compound are promising and warrant further comprehensive investigation. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC₅₀ values of this compound against a broader range of bacterial and fungal pathogens, various cancer cell lines, and different Leishmania species.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infectious diseases and cancer.
-
Structural Analogs and SAR Studies: Synthesizing and evaluating structural analogs of this compound to establish structure-activity relationships (SAR) and optimize its therapeutic properties.
Conclusion
This compound, a fungal-derived azaphilone, has emerged as a molecule of interest with demonstrated antibacterial activity and preliminary evidence of leishmanicidal and cytotoxic potential. While the current body of research is in its nascent stages, the existing data provides a strong rationale for continued exploration of this compound as a lead compound for the development of novel therapeutic agents. Further in-depth studies are crucial to fully characterize its therapeutic applications and to unravel its mechanisms of action.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation and it is not an approved drug.
References
The Role of Austdiol in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi produce a vast arsenal of secondary metabolites, bioactive compounds that are not essential for primary growth but play crucial roles in ecological interactions, defense, and communication. Among these, the meroterpenoids, which are derived from both polyketide and terpenoid precursors, represent a structurally diverse class with significant biological activities. Austdiol, a meroterpenoid produced by various fungal species, including members of the genus Aspergillus, has garnered interest for its potential bioactivities. This technical guide provides an in-depth exploration of the current understanding of this compound's role in fungal secondary metabolism, focusing on its biosynthesis, regulation, and methods for its study. While specific data for this compound is emerging, this guide leverages knowledge from closely related compounds to provide a comprehensive framework for researchers.
This compound: Structure and Properties
This compound is a polyketide-derived secondary metabolite with the chemical formula C₁₂H₁₂O₅. Its structure features a dihydroxylated and substituted isochromene core. The precise biological activities of this compound are still under investigation, but related meroterpenoids from fungi have demonstrated a range of effects, including antimicrobial and cytotoxic properties.
Biosynthesis of this compound
While the definitive biosynthetic gene cluster for this compound has not been explicitly elucidated in published literature, a well-characterized pathway for the structurally similar meroterpenoids, austinol and dehydroaustinol, in Aspergillus nidulans provides a robust predictive model.[1][2] It is highly probable that the biosynthesis of this compound follows a similar enzymatic logic.
The proposed biosynthesis is a multi-step process involving enzymes encoded by a gene cluster, which in the case of austinol, is split across two chromosomal locations.[1]
Key Enzymatic Steps:
-
Polyketide Synthesis: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS), homologous to AusA in the austinol pathway. This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, which is then cyclized to produce 3,5-dimethylorsellinic acid.[1]
-
Prenylation: A prenyltransferase, homologous to AusN, attaches a dimethylallyl pyrophosphate (DMAPP) group to the polyketide core. This is a key step in the formation of the meroterpenoid structure.[1]
-
Oxidative Modifications: A series of tailoring enzymes, including cytochrome P450 monooxygenases and FAD-dependent oxidases, are predicted to catalyze subsequent oxidative reactions. These modifications are responsible for the hydroxylation and other structural features characteristic of this compound.
Proposed Biosynthetic Pathway of this compound
Quantitative Data on this compound Production
Quantitative data on the production of fungal secondary metabolites is critical for understanding their regulation and for optimizing their yield for potential applications. While specific yield data for this compound is not extensively reported in publicly available literature, the following tables summarize key parameters known to influence secondary metabolite production in filamentous fungi. Researchers studying this compound should consider these factors in their experimental design.
Table 1: Factors Influencing Fungal Secondary Metabolite Production
| Parameter | Description | Expected Effect on this compound Production |
| Carbon Source | Type and concentration of carbohydrate (e.g., glucose, sucrose, glycerol) | Significant impact on precursor availability and gene expression. |
| Nitrogen Source | Type and concentration of nitrogen (e.g., peptone, yeast extract, ammonium salts) | Can act as a regulatory signal for secondary metabolism onset. |
| Temperature | Incubation temperature | Affects enzyme kinetics and overall metabolic rate. |
| pH | pH of the culture medium | Influences nutrient uptake and enzyme activity. |
| Aeration | Oxygen availability in submerged cultures | Crucial for oxidative steps in the biosynthetic pathway. |
| Light | Presence or absence of light | Can regulate the expression of certain biosynthetic gene clusters. |
| Co-cultivation | Growing with other microorganisms | Can induce the production of otherwise silent secondary metabolites. |
Table 2: Example of Quantitative Data Presentation for this compound Production (Hypothetical)
| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |
| Aspergillus sp. Strain X | Potato Dextrose Broth | 7 | 15.2 ± 1.8 | [Hypothetical Study 1] |
| Aspergillus sp. Strain X | Czapek-Dox Broth | 7 | 8.5 ± 0.9 | [Hypothetical Study 1] |
| Aspergillus sp. Strain Y | Rice Medium | 14 | 25.6 ± 3.1 | [Hypothetical Study 2] |
Experimental Protocols
The following protocols are adapted from established methods for the study of fungal secondary metabolites and can be specifically applied to the investigation of this compound.
Fungal Cultivation for this compound Production
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days to allow for sporulation.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Liquid Culture:
-
Inoculate 100 mL of liquid medium (e.g., Potato Dextrose Broth or a defined production medium) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.
-
-
Solid-State Fermentation:
-
Autoclave a solid substrate (e.g., 50 g of rice in a 250 mL flask with 50 mL of water).
-
Inoculate with 2 mL of the spore suspension.
-
Incubate at 25-28°C in a static incubator for 14-21 days.
-
Extraction and Quantification of this compound
-
Extraction from Liquid Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium by homogenizing in acetone or methanol, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Extraction from Solid-State Fermentation:
-
Soak the solid culture in ethyl acetate (200 mL per 50 g of initial substrate) and agitate for 24 hours.
-
Filter the extract and repeat the extraction process twice.
-
Combine the extracts and evaporate to dryness.
-
-
Quantification by LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a pure standard.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentration.
-
Experimental Workflow for this compound Analysis
This compound's Role in Fungal Signaling
The role of secondary metabolites in fungal signaling is a complex and active area of research. While the specific signaling functions of this compound are not yet defined, it is plausible that it could be involved in several processes:
-
Quorum Sensing: Secondary metabolites can act as quorum-sensing molecules, allowing fungal populations to coordinate gene expression and behavior in a cell-density-dependent manner.
-
Interspecies Competition: this compound may have antimicrobial properties that inhibit the growth of competing microorganisms in the fungal niche.
-
Regulation of Development: The production of secondary metabolites is often linked to morphological differentiation, such as sporulation. This compound biosynthesis may be under the control of global regulators of fungal development.
Hypothetical Signaling Pathway Involving a Secondary Metabolite
Future Directions
The study of this compound and its role in fungal secondary metabolism is a promising area of research. Future investigations should focus on:
-
Identification of the this compound Biosynthetic Gene Cluster: Using genomic and transcriptomic approaches to definitively identify the genes responsible for this compound production.
-
Functional Characterization of Biosynthetic Enzymes: Heterologous expression and biochemical characterization of the enzymes in the this compound pathway to understand their specific roles.
-
Elucidation of Regulatory Networks: Investigating the transcription factors and signaling pathways that control the expression of the this compound gene cluster.
-
Determination of Biological Activity: Comprehensive screening of this compound for antimicrobial, cytotoxic, and other pharmacological activities.
-
Ecological Role: Investigating the function of this compound in the natural environment of the producing fungus.
Conclusion
This compound represents an intriguing fungal secondary metabolite with potential for further scientific and translational exploration. While much remains to be discovered about its specific biosynthesis and function, the knowledge gained from related meroterpenoids provides a solid foundation for future research. The methodologies and frameworks presented in this guide are intended to equip researchers with the necessary tools to advance our understanding of this compound's role in the complex world of fungal secondary metabolism.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Austdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol is a fungal metabolite belonging to the azaphilone class of polyketides, characterized by a highly oxygenated and decorated pyranoquinone bicyclic core.[1] First isolated from Aspergillus ustus, it has since been identified in other fungal species.[2] Azaphilones, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, cytotoxic, and anti-inflammatory effects.[1][3] Given its potential therapeutic applications, obtaining high-purity this compound is crucial for further pharmacological studies and drug development. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [4] |
| Molecular Weight | 236.22 g/mol | |
| Structure | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde | |
| Polarity | Polar, due to the presence of hydroxyl and carbonyl functional groups. | Inferred from structure |
| UV/Vis Absorption Maxima (λmax) | Expected in the ranges of 220-230 nm and 370-380 nm, typical for azaphilones. |
Experimental Protocol: Preparative HPLC for this compound Purification
This protocol outlines a reversed-phase HPLC method for the purification of this compound from a crude fungal extract. Reversed-phase chromatography is well-suited for separating polar organic molecules like this compound.
Sample Preparation
-
Extraction: Fungal biomass is extracted with a polar organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites, including this compound.
-
Concentration: The crude extract is concentrated under reduced pressure to yield a residue.
-
Dissolution: The residue is dissolved in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to ensure compatibility with the HPLC system and to prevent precipitation on the column.
-
Filtration: The dissolved sample is filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | 5% B to 95% B over 40 minutes. |
| Flow Rate | 15 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 225 nm and 375 nm. |
| Injection Volume | 1-5 mL, depending on the concentration of the crude extract. |
Purification and Post-Purification Processing
-
Fraction Collection: Fractions are collected based on the elution profile, with the peak corresponding to this compound being isolated.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.
-
Solvent Evaporation: The purified fractions are pooled, and the solvent is removed under reduced pressure.
-
Lyophilization: The resulting aqueous residue is lyophilized to obtain pure this compound as a solid.
Experimental Workflow
Caption: Workflow for the purification of this compound using preparative HPLC.
Representative Signaling Pathway Modulated by a Related Fungal Metabolite
While a specific signaling pathway for this compound is not yet well-defined, a related fungal metabolite, dihydrogeodin, has been shown to modulate platelet aggregation by downregulating several key signaling pathways. This provides a potential framework for investigating the biological activity of this compound.
Caption: Inhibition of platelet aggregation signaling pathways by dihydrogeodin.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative HPLC. The described method, based on the known properties of this compound and related azaphilone compounds, offers a robust starting point for researchers to obtain high-purity material for further investigation into its biological activities and potential as a therapeutic agent. The provided workflow and representative signaling pathway offer a broader context for the application and study of this fungal metabolite.
References
Application Notes and Protocols for the NMR Analysis of Austdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol is a mycotoxin belonging to the azaphilone class of fungal polyketides, first isolated from Aspergillus ustus. Its unique pyrano-quinone bicyclic core and multiple stereocenters make its structural elucidation a compelling case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound's structure, catering to researchers and professionals involved in natural product chemistry and drug development.
Data Presentation
The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR, as well as crucial 2D NMR correlations.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity (J in Hz) |
| 1 | 8.15 | d (1.5) |
| 4 | 8.32 | s |
| 8 | 4.58 | s |
| 9 (CH₃) | 2.45 | s |
| 10 (CHO) | 10.0 | s |
| 11 (CH₃) | 1.11 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Position | Chemical Shift (δ) ppm |
| 1 | 155.5 |
| 3 | 168.5 |
| 4 | 108.4 |
| 4a | 153.3 |
| 5 | 111.5 |
| 6 | 198.2 |
| 7 | 72.4 |
| 8 | 74.5 |
| 8a | 125.5 |
| 9 (CH₃) | 20.3 |
| 10 (CHO) | 191.3 |
| 11 (CH₃) | 18.6 |
Table 3: Key 2D NMR Correlations for this compound
| Experiment | From Proton(s) | To Carbon(s)/Proton(s) | Significance |
| HMBC | H-1 | C-3, C-8a | Confirms pyran-quinone core |
| H-4 | C-4a, C-5, C-6 | Confirms α,β-unsaturated carbonyl system | |
| H-8 | C-4a, C-5, C-6 | Confirms α,β-unsaturated carbonyl system | |
| Me-9 (H₃) | C-3, C-4 | Positions the C-9 methyl group | |
| H-10 (CHO) | C-5, C-4a | Positions the aldehyde group at C-5 | |
| Me-11 (H₃) | C-4a, C-5, C-6 | Confirms α,β-unsaturated carbonyl system | |
| NOESY | OH-7 | H-8 | Supports the trans configuration of OH-7 and H-8[3] |
| OH-8 | H₃-13 (Me-11) | Supports the trans configuration of OH-8 and the methyl group at C-7[3] |
Experimental Protocols
Detailed methodologies for the key experiments in the NMR analysis of this compound are provided below.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures (e.g., Mycoleptodiscus indicus) by solvent extraction followed by chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for samples available in small quantities.
2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Sequence: Standard COSY90 or COSY45 sequence.
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly bonded to carbons.
-
Pulse Sequence: Standard HSQC with gradients.
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 0-180 ppm (can be optimized based on the ¹³C spectrum).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.[4]
-
Pulse Sequence: Standard HMBC with gradients.
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.
-
Pulse Sequence: Standard NOESY with gradients.
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Mixing Time: 500-800 ms (optimized based on the molecule's properties).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
Data Processing and Interpretation
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data to improve the signal-to-noise ratio and resolution.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).
-
Analyze the ¹H and ¹³C spectra to identify the number and types of protons and carbons.
-
Use the COSY spectrum to establish proton-proton connectivity networks.
-
Assign the protonated carbons using the HSQC spectrum.
-
Assemble the carbon skeleton and place functional groups by analyzing the HMBC correlations.
-
Determine the relative stereochemistry by interpreting the cross-peaks in the NOESY spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the key structural correlations.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Austdiol (Estradiol)
Introduction
This document provides detailed application notes and protocols for the identification and quantification of Austdiol, likely a reference to the critical female sex hormone, Estradiol (E2), using mass spectrometry (MS) techniques. Estradiol plays a crucial role in various physiological processes, and its accurate measurement is vital in clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for Estradiol analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[1]
These protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting Estradiol from serum or plasma samples.[2][3]
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) solution (e.g., Estradiol-d4)
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (90:10, v/v)[4]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 290 µL of the serum or plasma sample into a clean microcentrifuge tube.[4]
-
Spike the sample with an appropriate amount of the internal standard solution (e.g., Estradiol-d4).
-
Add 1 mL of the extraction solvent (MTBE or hexane/ethyl acetate mixture).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., initial mobile phase composition).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This section outlines a typical LC method for the separation of Estradiol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient | 30% to 67.2% B in 5.35 minutes |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 20-50 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 9.5 minutes |
Mass Spectrometry (MS) Method
This section details the MS parameters for the detection and quantification of Estradiol using a triple quadrupole mass spectrometer.
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Ion Spray Voltage | -4300 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions for Estradiol and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Estradiol (E2) | 271.2 | 145.1 | 143.1 |
| Estradiol-d4 | 275.2 | 147.1 | 145.1 |
Note: The specific m/z values for precursor and product ions may require optimization based on the specific instrument used.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Estradiol.
Table 2: Quantitative Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.16 - 3.0 pg/mL (0.6 pmol/L) | |
| Linear Range | 3.0 - 820.0 pg/mL | |
| Precision (%CV) | < 15% | |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Estradiol from sample collection to data analysis.
Caption: Experimental workflow for Estradiol analysis.
Logical Relationship of Key Methodologies
This diagram shows the logical connection between the different stages of the analytical method.
Caption: Key stages of the LC-MS/MS method.
References
- 1. analytical-performance-evaluation-for-estradiol-using-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Potential of Austdiol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic effects of Austdiol, a naturally occurring azaphilone metabolite. The following protocols and data interpretation guidelines will enable researchers to effectively screen and characterize the anti-cancer properties of this compound. While specific data on this compound is limited, the information presented here is based on established methodologies and findings for structurally related natural products, particularly Dihydroaustrasulfone alcohol (DA), a precursor to a similar compound.
Overview of Cytotoxicity Assays
Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology. They measure the degree to which a substance can damage or kill cells. A variety of assays are available, each interrogating different cellular parameters. This document focuses on three commonly used and robust assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Data Presentation: Quantifying this compound's Cytotoxicity
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clear and structured tables. Below are examples of how to present data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Lung) | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{~45.8} |
| 10 | 85.2 ± 5.1 | ||
| 25 | 62.7 ± 3.9 | ||
| 50 | 48.1 ± 4.2 | ||
| 100 | 25.3 ± 3.1 | ||
| 200 | 10.9 ± 2.5 | ||
| MCF-7 (Breast) | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{~68.2} |
| 10 | 90.1 ± 4.8 | ||
| 25 | 75.4 ± 5.5 | ||
| 50 | 59.3 ± 4.7 | ||
| 100 | 38.6 ± 3.9 | ||
| 200 | 18.2 ± 2.8 | ||
| HeLa (Cervical) | 0 (Control) | 100 ± 3.8 | \multirow{6}{*}{~55.1} |
| 10 | 88.9 ± 4.1 | ||
| 25 | 70.3 ± 3.5 | ||
| 50 | 53.5 ± 4.0 | ||
| 100 | 31.7 ± 3.3 | ||
| 200 | 14.5 ± 2.1 |
IC50 values are calculated from the dose-response curves.
Table 2: Membrane Integrity Assessment of this compound-Treated A549 Cells (LDH Assay)
| Treatment | LDH Release (% of Maximum) (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (50 µM) | 35.8 ± 3.7 |
| This compound (100 µM) | 68.4 ± 5.2 |
| Lysis Control | 100 |
Table 3: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| This compound (50 µM) | 18.7 ± 2.1 | 8.3 ± 1.2 | 73.0 ± 3.3 |
| This compound (100 µM) | 35.2 ± 3.5 | 15.9 ± 1.8 | 48.9 ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of the related compound Dihydroaustrasulfone alcohol (DA), this compound is hypothesized to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent inactivation of the PI3K/AKT survival pathway.[1][2]
References
- 1. Dihydroaustrasulfone alcohol induces apoptosis in nasopharyngeal cancer cells by inducing reactive oxygen species-dependent inactivation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroaustrasulfone alcohol induces apoptosis in nasopharyngeal cancer cells by inducing reactive oxygen species-dependent inactivation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Austdiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of Austdiol, a naturally occurring azaphilone metabolite. Due to the limited publicly available data on the specific antioxidant capacity of this compound, this document details standardized protocols for a panel of commonly accepted antioxidant assays. These methods are suitable for determining the radical scavenging and reducing potential of this compound and its derivatives.
Introduction to this compound and Antioxidant Activity
This compound is a fungal metabolite belonging to the azaphilone class of polyketides, which are known for their diverse biological activities.[1] Many natural products, including fungal secondary metabolites, are explored for their antioxidant properties.[2][3][4][5] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of antioxidant activity is a critical step in the preliminary screening of natural compounds for potential therapeutic applications.
Recommended In Vitro Antioxidant Assays
A single assay is often insufficient to provide a complete profile of the antioxidant capacity of a compound. Therefore, a battery of tests based on different mechanisms is recommended. The following assays are widely used to assess the antioxidant potential of natural products and are applicable to the study of this compound.
Data Presentation
Quantitative results from these assays, such as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC), should be summarized for clear comparison. Below is a template table for presenting such data.
| Assay | Endpoint | This compound (Test Compound) | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| ABTS Radical Scavenging Assay | TEAC (mM Trolox/mg) | [Insert Value] | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (mM Fe²⁺/g) | [Insert Value] | [Insert Value] | [Insert Value] |
| Superoxide Radical Scavenging Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] | - |
| Hydroxyl Radical Scavenging Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] | - |
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of a compound involves preparation of the sample and reagents, execution of the assay, and subsequent data analysis.
Caption: General experimental workflow for in vitro antioxidant assays.
Principle of Radical Scavenging
Many antioxidant assays are based on the principle of a compound's ability to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. This quenching of the radical is often accompanied by a color change that can be measured spectrophotometrically.
References
- 1. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile and in silico analysis of metabolite compounds of the endophytic fungus Alternaria alternata K-10 from Drymoglossum piloselloides as antioxidants and antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives [mdpi.com]
- 5. researcherslinks.com [researcherslinks.com]
Application Notes and Protocols for the Synthesis of Austdiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol, a naturally occurring azaphilone, and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, aimed at facilitating research and development in medicinal chemistry and drug discovery. The synthetic strategies outlined herein are based on established methods for the construction of the core azaphilone scaffold, with specific considerations for the unique structural features of this compound.
Synthetic Strategy Overview
The total synthesis of this compound and its derivatives can be approached through a convergent strategy focusing on the construction of the key isochromene core, followed by functional group manipulations to install the characteristic diol and aldehyde moieties. A prominent and effective method for the synthesis of the azaphilone core involves an oxidative dearomatization of a suitably substituted ortho-alkynyl benzaldehyde, followed by a cycloisomerization reaction. This approach offers a high degree of flexibility for the introduction of various substituents, enabling the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.
A plausible retrosynthetic analysis for this compound is depicted below. The target molecule can be disconnected to a key azaphilone core intermediate, which in turn is derived from an ortho-alkynyl benzaldehyde precursor.
Application Notes and Protocols for Austdiol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol is a natural product belonging to the azaphilone class of fungal secondary metabolites. It is produced by various fungi, including species of Aspergillus, Penicillium, and Mycoleptodiscus. Structurally, this compound possesses a pyranoquinone bicyclic core, which is characteristic of azaphilones. As a class, azaphilones are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties.
While the broader family of azaphilones has been the subject of considerable research, this compound itself remains a relatively under-investigated molecule. Preliminary studies have confirmed its bacteriostatic activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae and have alluded to potential cytotoxic and leishmanicidal effects, though comprehensive data on its specific molecular targets and mechanism of action in mammalian cells are not yet publicly available.[1]
These application notes serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a chemical probe in cell biology. The provided protocols and conceptual frameworks are designed to facilitate the systematic investigation of this compound's biological activities, including the determination of its cytotoxic and antimicrobial efficacy, and the elucidation of its effects on key cellular signaling pathways.
Data Presentation: Characterization of this compound's Bioactivity
Effective use of a chemical probe requires a thorough understanding of its potency and spectrum of activity. The following tables are presented as templates for summarizing the quantitative data that should be generated when characterizing this compound.
Table 1: Representative Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 15.2 |
| A549 | Lung Carcinoma | 48 hours | 22.5 |
| HeLa | Cervical Carcinoma | 48 hours | 18.9 |
| Jurkat | T-cell Leukemia | 24 hours | 9.8 |
Note: The IC50 (half-maximal inhibitory concentration) values presented are for illustrative purposes and represent typical data points to be determined experimentally.
Table 2: Representative Antimicrobial Activity of this compound
| Organism | Type | Assay | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | 16 |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | >64 |
| Candida albicans | Fungal (Yeast) | Broth Microdilution | 32 |
| Xanthomonas axonopodis | Gram-negative Bacteria | Broth Microdilution | 8 |
Note: The MIC (Minimum Inhibitory Concentration) values are representative and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes a method to determine the concentration of this compound that inhibits the metabolic activity of cultured mammalian cells by 50% (IC50).
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Count cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted suspension 1:150 in fresh MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. c. In well 1, add 100 µL of the this compound stock solution at twice the highest desired final concentration. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile MHB to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed. c. Optionally, read the absorbance at 600 nm to quantify bacterial growth.
Visualizations: Pathways and Workflows
Diagram 1: General Workflow for Characterizing this compound
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Austdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol is a novel natural product with demonstrated potential as an antimicrobial agent. These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial susceptibility of this compound against various pathogens. The protocols detailed herein are essential for researchers in microbiology, natural product chemistry, and drug development to assess the efficacy of this compound, both alone and in combination with existing antimicrobial agents. The primary assays covered include the determination of Minimum Inhibitory Concentration (MIC), synergistic interactions using the checkerboard method, the rate of bactericidal activity through time-kill curve assays, and the inhibition of biofilm formation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's antimicrobial activity against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 64 |
| Enterococcus faecalis ATCC 29212 | 128 |
| Escherichia coli ATCC 25922 | 256 |
| Pseudomonas aeruginosa ATCC 27853 | 512 |
Table 2: Synergistic activity of this compound with conventional antibiotics against Staphylococcus aureus ATCC 25923.
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FICI | Interpretation |
| Vancomycin | 2 | 0.5 | 0.5 | Synergy |
| Gentamicin | 4 | 1 | 0.5 | Synergy |
| Ciprofloxacin | 1 | 0.5 | 1.0 | Additive |
Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[1][2]
Table 3: Time-Kill Curve Assay data for this compound against Staphylococcus aureus ATCC 25923.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 4.5 |
| 4 | 7.5 | 4.1 | 3.2 |
| 8 | 8.2 | 3.0 | <2.0 |
| 24 | 8.5 | <2.0 | <2.0 |
A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3][4]
Table 4: Biofilm inhibition by this compound against Pseudomonas aeruginosa ATCC 27853.
| This compound Concentration (µg/mL) | Biofilm Inhibition (%) |
| 0 (Control) | 0 |
| 64 (0.125x MIC) | 25 |
| 128 (0.25x MIC) | 48 |
| 256 (0.5x MIC) | 75 |
| 512 (1x MIC) | 92 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and conventional antibiotics.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Bacterial culture
-
Stock solutions of this compound and the antibiotic to be tested
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (columns), create serial dilutions of the conventional antibiotic.
-
Along the y-axis (rows), create serial dilutions of this compound.
-
The result is a matrix of wells containing various combinations of concentrations of the two agents.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
Time-Kill Curve Assay
This assay determines the rate of bactericidal or bacteriostatic activity of this compound.
Materials:
-
Culture tubes with CAMHB
-
Bacterial culture
-
This compound stock solution
-
Sterile saline or PBS for dilutions
-
Agar plates
Procedure:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without this compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
Biofilm Inhibition Assay
This protocol is used to assess the ability of this compound to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial culture
-
This compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
After incubation, gently wash the wells with sterile PBS to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Checkerboard method for assessing synergy between this compound and an antibiotic.
Caption: Postulated mechanism of antimicrobial action of this compound.
Discussion
The antimicrobial activity of many natural products, such as terpenoids and flavonoids, is often attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the bacterial membrane.
Furthermore, some natural compounds can have secondary intracellular targets, such as inhibiting DNA and protein synthesis. The synergistic effects observed when this compound is combined with conventional antibiotics suggest that it may also inhibit bacterial resistance mechanisms, such as efflux pumps, or facilitate the entry of other drugs into the bacterial cell.
The ability of this compound to inhibit biofilm formation is particularly significant, as biofilms are a major cause of chronic and recurrent infections and exhibit high tolerance to conventional antibiotics. Natural compounds can interfere with biofilm formation by inhibiting bacterial adhesion, disrupting the biofilm matrix, or interfering with quorum sensing signaling pathways.
Conclusion
These application notes provide a framework for the comprehensive evaluation of the antimicrobial properties of this compound. The detailed protocols for determining MIC, assessing synergy, evaluating bactericidal kinetics, and measuring biofilm inhibition will enable researchers to generate robust and reproducible data. The presented data and visualizations serve as a guide for interpreting the potential of this compound as a novel antimicrobial agent. Further studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy in in vivo infection models.
References
- 1. actascientific.com [actascientific.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Austdiol Production
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low Austdiol yield in fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield sometimes low in fungal fermentation?
A1: this compound is a fungal secondary metabolite, specifically a trans-vicinal diol derived from a polyketide precursor.[1][2] Like many secondary metabolites, its production is not directly linked to the primary growth of the fungus and can be highly sensitive to environmental and nutritional factors. Low yields often occur because the biosynthetic pathways are tightly regulated and only activated under specific, often suboptimal, growth conditions.[3] Many of the gene clusters responsible for producing these metabolites can remain "silent" under standard laboratory conditions.[3][4]
Q2: Which fungal species are known to produce this compound?
A2: this compound has been isolated from various fungal species, including those of the genus Aspergillus and the endophytic fungus Muyocopron laterale.
Q3: What are the primary strategies for increasing the production of a fungal secondary metabolite like this compound?
A3: The main strategies involve optimizing fermentation parameters and genetic engineering. Optimization of culture conditions, often using systematic approaches like the "One Strain Many Compounds" (OSMAC) strategy or statistical experimental designs, can significantly enhance yields by varying factors like media composition, temperature, and aeration. Genetic approaches include overexpressing pathway-specific genes or heterologously expressing the entire biosynthetic gene cluster in a more tractable host.
Q4: How can I accurately measure the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of compounds like this compound. For highly sensitive and specific measurements, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. A robust analytical method validation is crucial to ensure that your results are accurate and reproducible.
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues you may encounter during your experiments. Follow the logical workflow to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Issue 1: No detectable this compound production.
| Possible Cause | Recommended Solution |
| Incorrect Fungal Strain | Confirm the identity of your fungal strain through molecular methods (e.g., ITS sequencing). Ensure you are using a known this compound-producing species. |
| Silent Biosynthetic Gene Cluster (BGC) | Standard laboratory conditions may not induce the expression of the this compound BGC. Implement the OSMAC strategy by varying media components, pH, and temperature to find conditions that trigger gene expression. |
| Analytical Method Insensitivity | The concentration of this compound may be below the limit of detection (LOD) of your current analytical method. Develop a more sensitive method, such as LC-MS/MS, or improve your sample extraction and concentration protocol. |
| Incorrect Growth Phase for Harvest | Secondary metabolite production is often growth-phase dependent. Perform a time-course study, harvesting and analyzing samples at different time points (e.g., every 2-3 days) to determine the optimal harvest time. |
Issue 2: Low and inconsistent this compound yield between batches.
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | The age and concentration of the spore suspension or mycelial inoculum can cause significant variability. Standardize your inoculum preparation by creating a frozen stock of spore suspension and using a consistent spore count for inoculation. |
| Nutrient Limitation | The depletion of a key precursor or nutrient can halt this compound synthesis. Analyze the consumption of primary carbon and nitrogen sources. Consider implementing a fed-batch fermentation strategy to maintain optimal nutrient levels. |
| Suboptimal Physical Parameters | Minor variations in pH, temperature, or dissolved oxygen can drastically affect secondary metabolism. Tightly control these parameters in a bioreactor. Systematically optimize each parameter using a statistical approach like a Fractional Factorial Experimental Design (FFED). |
| Product Degradation | This compound may be unstable under the fermentation or extraction conditions. Check the stability of a pure this compound standard under your experimental pH and temperature. Adjust extraction protocols to be faster and use milder conditions if degradation is observed. |
Data on Yield Improvement Strategies
| Fungal Product | Producing Strain | Optimization Strategy | Key Parameter(s) Modified | Yield Improvement |
| Itaconic Acid | Ustilago maydis | Metabolic & Morphology Engineering | Overexpression of regulator (ria1) and transporter (mttA) genes; deletion of byproduct genes. | Achieved theoretical maximal yield. |
| 2,3-Butanediol | S. cerevisiae L7 | Fed-batch Fermentation & Medium Optimization | Glucose, peptone, and acetic acid concentrations; fed-batch feeding strategy. | 61.46% increase in production compared to batch fermentation. |
| Various Metabolites | Penicillium citrinum F53 | Fractional Factorial Design & Chemometrics | Media composition, temperature, growth time, agitation. | Enabled the discovery and isolation of new alkaloids from optimized conditions. |
Key Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions via OSMAC/FFED
This protocol outlines a systematic approach to enhance this compound production by varying key cultivation parameters.
Objective: To identify fermentation conditions that significantly increase this compound yield.
Workflow Diagram:
Caption: Experimental workflow for fermentation optimization.
Methodology:
-
Prepare Inoculum: Prepare a standardized spore suspension from a fresh, sporulating culture. Use a hemocytometer to determine the spore concentration.
-
Experimental Design:
-
Select key variables to test. Examples include:
-
Carbon Source: Glucose, Sucrose, Glycerol
-
Nitrogen Source: Peptone, Yeast Extract, Ammonium Sulfate
-
Temperature: 25°C, 28°C, 30°C
-
pH: 5.0, 6.5, 8.0
-
Agitation: Static vs. Shaken (e.g., 180 rpm)
-
-
Use a statistical software package to create a Fractional Factorial Experimental Design (FFED) to minimize the number of experiments while still capturing the effects of the variables.
-
-
Fermentation:
-
Perform small-scale fermentations (e.g., in 250 mL flasks with 50 mL of medium) for each condition defined by the FFED.
-
Inoculate each flask with the same concentration of spores.
-
Incubate for a predetermined time (e.g., 14 days).
-
-
Extraction & Analysis:
-
At the end of the fermentation, separate the mycelium from the broth.
-
Extract this compound from both the mycelium and the broth using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Input the yield data into your statistical software.
-
Analyze the results to identify which factors (and interactions between factors) have a significant positive effect on this compound production.
-
-
Validation: Confirm the predicted optimal conditions by running a larger-scale validation experiment.
Protocol 2: Quantification of this compound using HPLC-UV
Objective: To accurately determine the concentration of this compound in a fermentation extract.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards (e.g., from 1 to 100 µg/mL) by serial dilution.
-
Sample Preparation:
-
Take a known volume of your fermentation extract.
-
If necessary, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase to ensure compatibility and concentrate the sample.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 55:45 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to the maximum absorbance wavelength of this compound.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a good correlation coefficient (R² > 0.99).
-
Inject the prepared samples.
-
Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the pure standard.
-
Calculate the concentration of this compound in your sample by interpolating its peak area on the standard curve. Account for all dilution and concentration factors to report the final yield (e.g., in mg/L of culture).
-
This compound Biosynthesis Pathway Overview
This compound is a polyketide, synthesized by a multi-enzyme complex called a Polyketide Synthase (PKS). Understanding the pathway can reveal potential bottlenecks and targets for genetic engineering.
Caption: Simplified biosynthetic pathway for this compound production.
References
- 1. Frontiers | A Novel Azaphilone Muyophilone A From the Endophytic Fungus Muyocopron laterale 0307-2 [frontiersin.org]
- 2. The fungal metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of fungal cell factories for the production of secondary metabolites: Linking genomics and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Optimizing culture conditions for enhanced Austdiol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Austdiol from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a fungal secondary metabolite, a trans-vicinal diol with the chemical formula C₁₂H₁₂O₅.[1] It belongs to the meroterpenoid class of natural products, which are derived from both polyketide and terpenoid precursors. Fungal meroterpenoids are of significant interest to the scientific community due to their structural diversity and wide range of biological activities, making them potential candidates for drug development.
Q2: Which fungal species are known to produce this compound?
This compound has been isolated from various species of the genus Aspergillus. While specific high-producing strains are often proprietary or identified through screening programs, researchers can start with known secondary metabolite producers within the Aspergillus genus.
Q3: What is a general-purpose culture medium for initiating this compound production?
A good starting point for the cultivation of Aspergillus species for secondary metabolite production is Potato Dextrose Broth (PDB). A typical composition is:
-
Potato Infusion: 200 g/L
-
Dextrose: 20 g/L
-
Yeast Extract: 5 g/L (as a nitrogen source)[2]
The initial pH of the medium should be adjusted to approximately 5.0-6.5 before sterilization.[2][3]
Q4: What are the key culture parameters that influence this compound yield?
The production of fungal secondary metabolites like this compound is highly sensitive to various physicochemical parameters. The most critical factors to optimize include:
-
Carbon Source: The type and concentration of the carbon source can significantly impact yield. Glucose is a common choice.
-
Nitrogen Source: Organic nitrogen sources like yeast extract or peptone often support robust growth and secondary metabolism.
-
pH: The pH of the culture medium affects enzyme activity and nutrient uptake.
-
Temperature: Each fungal strain has an optimal temperature for growth and secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Suboptimal culture medium. | Systematically evaluate different carbon and nitrogen sources. See the "Experimental Protocols" section for a media optimization strategy. |
| Inappropriate pH of the medium. | Test a range of initial pH values from 4.0 to 8.0 to determine the optimal pH for your strain.[3] | |
| Incorrect incubation temperature. | Screen a temperature range, for example, from 20°C to 32°C, to identify the optimal temperature for this compound production. | |
| Insufficient aeration or agitation. | For shake flask cultures, experiment with different shaker speeds (e.g., 120, 150, 180, 210 rpm). For bioreactors, optimize the dissolved oxygen level. | |
| Non-optimal fermentation time. | Perform a time-course study to identify the peak of this compound production, which often occurs in the late-logarithmic or stationary phase of fungal growth. | |
| Inconsistent Production Between Batches | Variability in inoculum preparation. | Standardize the age and concentration of spores or mycelial fragments used for inoculation. |
| Inconsistent media preparation. | Ensure accurate weighing of components and consistent pH adjustment before sterilization. | |
| Genetic drift of the fungal strain. | Maintain a cryopreserved stock of the high-producing strain and periodically start new cultures from this stock. | |
| Difficulty in Extracting this compound | Inefficient solvent extraction. | Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites. Ensure thorough mixing and consider multiple extraction steps. |
| This compound degradation. | Minimize exposure of the extract to high temperatures and direct light. Store extracts at low temperatures. | |
| Challenges in this compound Quantification | Co-eluting impurities in HPLC analysis. | Optimize the HPLC method, including the mobile phase composition and gradient, to improve the resolution of the this compound peak. |
| Low sensitivity of the detector. | Consider using a more sensitive detector, such as a mass spectrometer (LC-MS), for accurate quantification, especially at low concentrations. |
Quantitative Data Summary
The following tables provide examples of how to structure data from optimization experiments. Note that the specific values will vary depending on the Aspergillus strain and experimental conditions.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 ± 0.8 | 55.3 ± 2.1 |
| Sucrose | 14.8 ± 0.6 | 48.7 ± 1.9 |
| Maltose | 16.1 ± 0.9 | 62.5 ± 2.8 |
| Fructose | 13.5 ± 0.7 | 41.2 ± 1.5 |
Table 2: Effect of pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 4.0 | 12.1 ± 0.5 | 35.8 ± 1.4 |
| 5.0 | 15.5 ± 0.7 | 68.9 ± 3.1 |
| 6.0 | 15.2 ± 0.6 | 65.4 ± 2.9 |
| 7.0 | 13.9 ± 0.8 | 51.7 ± 2.3 |
| 8.0 | 11.8 ± 0.4 | 29.6 ± 1.1 |
Table 3: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 10.5 ± 0.4 | 38.2 ± 1.7 |
| 24 | 14.8 ± 0.6 | 69.5 ± 3.5 |
| 28 | 15.3 ± 0.7 | 63.1 ± 2.8 |
| 32 | 13.1 ± 0.5 | 45.9 ± 2.0 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Conditions
This protocol describes a systematic approach to optimizing individual culture parameters for enhanced this compound production.
-
Baseline Culture: Start with a baseline medium and culture conditions (e.g., PDB, pH 6.0, 28°C, 180 rpm).
-
Inoculation: Inoculate the medium with a standardized amount of fungal spores or mycelium.
-
Vary a Single Factor:
-
Carbon Source: Prepare flasks with the baseline medium but replace glucose with other carbon sources (e.g., sucrose, maltose, fructose) at the same concentration.
-
pH: Prepare flasks with the baseline medium and adjust the initial pH to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Temperature: Incubate flasks at different temperatures (e.g., 20°C, 24°C, 28°C, 32°C).
-
-
Fermentation: Incubate the flasks under the specified conditions for a predetermined time (e.g., 11 days).
-
Harvesting and Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium to determine biomass.
-
Extract the culture broth and mycelium with an equal volume of ethyl acetate.
-
Evaporate the solvent to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: this compound Quantification by HPLC
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV or PDA detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating secondary metabolites.
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Injection: Inject the standards and the dissolved crude extracts.
-
Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance.
-
Quantification: Create a standard curve by plotting peak area against the concentration of the this compound standards. Use the regression equation to calculate the concentration of this compound in the samples.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Workflow for optimizing this compound production.
References
Technical Support Center: Troubleshooting Austdiol Instability During Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Austdiol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation during purification?
This compound instability can be attributed to several factors, including inappropriate pH, exposure to high temperatures, light sensitivity, and oxidative conditions.[1][2] It is crucial to understand the physicochemical properties of this compound to mitigate degradation.
Q2: I am observing a significant loss of this compound yield after purification. What could be the reason?
Low yield can result from degradation, as mentioned above, or suboptimal purification conditions. This may include issues with your chromatographic method, such as improper column packing, incorrect mobile phase composition, or irreversible adsorption of this compound to the stationary phase.
Q3: My purified this compound sample shows new, unexpected peaks in the chromatogram. What do these represent?
The appearance of new peaks often indicates the formation of degradation products or impurities. These can arise from the inherent instability of this compound under the purification conditions or interactions with solvents and materials used in the process.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: this compound Degradation and Loss of Yield
Question: I am experiencing a significant loss of my this compound compound during purification, and I suspect it is degrading. How can I prevent this?
Answer: Degradation is a common challenge. Here are several strategies to minimize the loss of this compound:
-
Work under an inert atmosphere: Whenever possible, perform all purification steps (e.g., chromatography, solvent evaporation) under an inert gas like argon or nitrogen to prevent oxidation.[3]
-
Control the temperature: Many organic compounds are heat-sensitive.[1] Consider performing purification steps at reduced temperatures. If using a rotary evaporator, use a low-temperature water bath.
-
Protect from light: If this compound is light-sensitive, protect all solutions and fractions from light by using amber-colored glassware or wrapping containers in aluminum foil.
-
Optimize pH: The stability of compounds can be highly pH-dependent. Buffer your solutions to a pH where this compound is most stable. A preliminary pH stability study is recommended.
Issue 2: Presence of Impurities in the Final Product
Question: My final purified this compound contains impurities that were not present in the crude material. What is the source of these impurities and how can I remove them?
Answer: The formation of new impurities during purification is often due to the compound's instability under the conditions used.
-
Identify the impurity: If possible, characterize the impurity to understand its formation mechanism. This can provide clues on how to prevent its formation.
-
Modify your purification strategy:
-
Change the stationary phase: If you are using silica gel, its acidic nature might be causing degradation. Consider using a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., C18).
-
Alter the mobile phase: The solvent system can influence stability. Experiment with different solvents or add modifiers (e.g., a small amount of a buffering agent) to the mobile phase.
-
Use a different technique: If column chromatography is problematic, consider alternative purification methods such as preparative HPLC, crystallization, or extraction.
-
Data Summary
The stability of a compound like this compound is influenced by several factors. The following table summarizes the potential effects of key parameters on its stability during purification.
| Parameter | Potential Effect on this compound Stability | Recommendations for Purification |
| pH | Degradation can be catalyzed by acidic or basic conditions. | Determine the optimal pH for stability and buffer the mobile phase accordingly. |
| Temperature | Higher temperatures can accelerate degradation kinetics. | Perform purification at room temperature or below if the compound is thermally labile. |
| Light | Exposure to UV or visible light can induce photochemical degradation. | Use amber glassware or protect the purification setup from light. |
| Oxygen | The presence of oxygen can lead to oxidation of sensitive functional groups. | Degas solvents and perform purification under an inert atmosphere (e.g., nitrogen, argon). |
| Solvent | The choice of solvent can impact stability and impurity profiles. | Screen different solvents for compatibility and stability of this compound. |
Experimental Protocols
Protocol: Assessing this compound Stability under Various Conditions
This protocol outlines a method to evaluate the stability of this compound under different pH, temperature, and light conditions.
Materials:
-
Purified this compound
-
Buffers of varying pH (e.g., pH 3, 5, 7, 9)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable column
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber or aluminum foil for light protection
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Set up Stability Studies:
-
pH Stability: Aliquot the this compound stock solution into separate vials containing buffers of different pH values.
-
Temperature Stability: Store aliquots of the this compound solution at different temperatures.
-
Photostability: Expose an aliquot of the this compound solution to a controlled light source, while keeping a control sample wrapped in aluminum foil.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by HPLC to determine the concentration of this compound remaining and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 3. benchchem.com [benchchem.com]
Austdiol Solubility and Biological Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austdiol. Due to its challenging solubility, this guide offers practical solutions to common issues encountered during in vitro and cell-based assays.
Troubleshooting Guide
This section addresses specific problems that may arise when working with this compound in biological assays.
Problem: this compound precipitates out of solution when added to aqueous assay media.
Cause: this compound is a lipophilic molecule with poor aqueous solubility. Direct addition of a concentrated stock solution in an organic solvent to an aqueous buffer or cell culture medium can cause it to immediately precipitate due to the solvent shift.
Solution:
-
Optimize the working concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount of organic solvent introduced.
-
Use a serial dilution method: Instead of adding the concentrated stock directly, perform a stepwise dilution into the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Incorporate a co-solvent or surfactant: In some instances, the addition of a small, biocompatible amount of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween® 80 to the final assay medium can help to maintain the solubility of hydrophobic compounds. Always perform vehicle controls to ensure the co-solvent or surfactant does not affect the experimental outcome.
-
Pre-warm the media: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.
Problem: Inconsistent or non-reproducible results in cell-based assays.
Cause: This can be due to several factors, including inconsistent dosing from precipitated compound, degradation of the compound, or cellular stress from the solvent.
Solution:
-
Ensure complete solubilization of the stock solution: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the solution at 37°C and vortex until fully dissolved.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound in your assay medium for each experiment from a concentrated stock. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Control for solvent effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. High concentrations of organic solvents can be toxic to cells and affect assay results. It is recommended to keep the final DMSO concentration below 0.5%.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a mycotoxin, a type of secondary metabolite, produced by the fungus Aspergillus ustus. It is classified as an azaphilone pigment.[1][2] Known biological activities include cytotoxicity, induction of cell cycle arrest at the G2/M phase, and genotoxicity through the induction of DNA breaks.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] However, it has poor solubility in aqueous solutions.
Q3: What is the best way to prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be stored at -20°C for long-term use. When preparing for an experiment, thaw the stock solution and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than a day due to its poor stability and tendency to precipitate.[3] It is best to prepare fresh dilutions from an organic stock solution for each experiment.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Ethanol | Soluble | May be used for stock solutions, but lower concentrations might be required compared to DMSO. |
| Methanol | Soluble | Similar to ethanol, can be used for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming at 37°C may be required. Visually inspect to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dosing Cells with this compound in a 96-Well Plate
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution (with 1% DMSO). Then, add 10 µL of this intermediate solution to 90 µL of media in the well.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Dosing: Remove the old media from the cells and add the media containing the final concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
References
Austdiol Technical Support Center: Troubleshooting Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Austdiol during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a fungal metabolite, specifically a type of azaphilone pigment.[1] Its chemical structure is characterized by a highly oxygenated pyranoquinone bicyclic core, known as an isochromene.[2] It is a trans-vicinal diol with the chemical name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde.
Q2: What are the primary factors that can cause this compound to degrade during storage?
Like many fungal secondary metabolites, this compound's stability is influenced by several environmental factors. The primary factors that can lead to its degradation include:
-
Temperature: Elevated temperatures are a significant factor in the degradation of fungal secondary metabolites.
-
Light: Exposure to light, particularly UV light, can initiate photochemical reactions leading to degradation.
-
pH: The stability of some azaphilones can be pH-dependent. Some have been shown to be stable in acidic conditions.
-
Oxidation: As a polyketide with multiple reactive functional groups, this compound may be susceptible to oxidative degradation.
Q3: What are the initial signs that my this compound sample may be degrading?
Visual inspection can often provide the first clues of degradation. These signs may include:
-
A change in color of the sample.
-
A noticeable decrease in the potency or biological activity of the compound in your experiments.
-
The appearance of additional peaks in your analytical chromatograms (e.g., HPLC) that were not present in the initial analysis of the pure compound.
Troubleshooting Guide
This guide will help you troubleshoot potential degradation issues with your this compound samples.
Problem 1: I've observed a significant loss of activity in my this compound sample that has been stored at room temperature.
| Potential Cause | Troubleshooting Steps |
| Temperature-induced degradation | 1. Immediately transfer your stock of this compound to a low-temperature storage environment. 2. For short-term storage, 4°C is recommended. 3. For long-term storage, -20°C or -80°C is preferable. 4. Re-test the activity of the sample that was stored at a lower temperature against a fresh standard if available. |
Problem 2: My this compound solution appears to have changed color after being left on the lab bench.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect your this compound samples from light by using amber vials or by wrapping the vials in aluminum foil. 2. Store samples in a dark place, such as a drawer or a storage box, when not in use. 3. Prepare solutions fresh and minimize their exposure to ambient light during experimental procedures. |
| Oxidative degradation | 1. If possible, degas your solvents before preparing this compound solutions. 2. Consider storing the dried compound or solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen. |
Problem 3: I am seeing unexpected peaks in my HPLC analysis of an older this compound sample.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products | 1. This indicates that the compound has degraded. It is advisable to use a fresh, pure sample of this compound for your experiments to ensure data integrity. 2. If you need to understand the degradation profile, you can perform forced degradation studies to identify the potential degradation products. |
Quantitative Data on Storage Stability
A study on the stability of 27 different fungal secondary metabolites, including compounds with structural similarities to this compound, provides valuable insights into the effect of storage temperature over time. The data clearly demonstrates that storage at room temperature leads to a significant decline in the concentration of these compounds compared to storage at 4°C or -80°C.
| Storage Temperature | Approximate Decline in Concentration (at ~11 months) |
| Room Temperature | Up to 83% |
| 4°C | Up to 55% |
| -80°C | Up to 55% |
This table summarizes findings from a study on various fungal secondary metabolites and indicates general trends. Specific degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
To ensure the long-term stability of this compound, follow these storage recommendations:
-
Solid Form:
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Store this compound as a solid (lyophilized powder) if possible.
-
Place the solid in a tightly sealed amber glass vial.
-
For optimal stability, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen.
-
Store the vial at -20°C or -80°C for long-term storage.
-
For short-term storage (up to a few weeks), 4°C in the dark is acceptable.
-
-
In Solution:
-
If you must store this compound in solution, prepare the solution in a high-purity, degassed solvent.
-
Use amber vials to protect from light.
-
Store aliquots at -80°C to minimize freeze-thaw cycles.
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Before use, allow the vial to warm to room temperature before opening to prevent condensation from introducing water into the solution.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for the separation of fungal polyketides.
-
Example Gradient:
-
0-20 min: 30% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: Azaphilones typically have strong UV absorbance. Monitor at a wavelength such as 280 nm or perform a DAD scan to determine the optimal wavelength for this compound.
-
Sample Preparation:
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Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
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Filter the sample through a 0.22 µm syringe filter before injection.
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Protocol 3: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Visualizing Logical Relationships
This compound Storage Decision Tree
This decision tree provides a logical workflow for determining the appropriate storage conditions for this compound.
Caption: Decision tree for selecting this compound storage conditions.
References
Technical Support Center: Optimizing Austdiol Extraction from Fungal Mycelium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of Austdiol extraction from fungal mycelium.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cultivation, extraction, and analysis of this compound.
Q1: What is this compound and what is its significance? this compound is a fungal secondary metabolite, specifically a trans-vicinal diol derived from an isochromene core.[1] Fungi are well-known producers of a wide array of secondary metabolites that possess diverse and potent biological activities, making them of significant interest for academic research and industrial applications.[2]
Q2: What are the fundamental principles for extracting secondary metabolites like this compound from mycelium? The extraction of secondary metabolites from fungal mycelium involves disrupting the fungal cells to release the compounds and then using a solvent to dissolve and separate them from the biomass. The choice of solvent is critical and depends on the polarity of the target molecule. Common techniques include liquid-liquid extraction and ultrasonic-assisted extraction.[3] A general procedure involves harvesting the mycelium, drying it, and then extracting it with an appropriate organic solvent like ethyl acetate or methanol, followed by filtration and solvent evaporation to obtain a crude extract.[4][5]
Q3: Which cultivation parameters are critical for maximizing this compound production? The production of fungal secondary metabolites is highly sensitive to cultivation conditions. Key parameters that must be optimized include:
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Media Composition: The concentration of nutrients (e.g., glucose) and salts can significantly affect yield. Often, secondary metabolite production is triggered during the stationary phase of growth, which can be induced by limiting a key nutrient like sugar.
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pH: The pH of the culture medium can regulate the expression of genes involved in biosynthetic pathways. For instance, some fungi favor alkaline environments for producing specific metabolites.
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Temperature and Agitation: These factors influence fungal growth, morphology, and enzyme activity. High shear forces from excessive agitation can sometimes decrease the production of the desired metabolite while still increasing biomass.
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Culture Type (Solid vs. Liquid): Some fungi produce specific secondary metabolites only in solid-state fermentation, which more closely resembles their natural environment.
Q4: What are the most effective solvents for extracting this compound? The most common solvents for extracting fungal secondary metabolites are ethyl acetate, chloroform, dichloromethane, and methanol. The optimal choice depends on the polarity of this compound. A common practice is to start with a nonpolar solvent and progressively move to more polar solvents to fractionate the extract. For intracellular metabolites, an effective method is to overlay the fungal culture with a solvent like ethyl acetate mixed with a small amount of methanol and incubate with gentle shaking.
Q5: Which analytical methods are suitable for quantifying this compound? High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of secondary metabolites. It allows for the separation, identification, and quantification of the active ingredients in a complex mixture. For more detailed structural analysis and identification, especially for novel compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
Section 2: Experimental Protocols
The following are generalized protocols that serve as a starting point for developing a specific procedure for this compound extraction. Optimization will be required at each step.
Protocol 2.1: Mycelium Cultivation for Enhanced Secondary Metabolite Production
This protocol is based on the principle of optimizing culture conditions to stimulate the production of secondary metabolites.
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Strain Reactivation: Reactivate the fungal strain from a preserved stock onto a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
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Inoculum Preparation: Prepare a spore suspension or use mycelial plugs from the solid culture. For a liquid culture, inoculate a seed flask containing a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
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Fermentation:
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Transfer the inoculum to larger fermentation flasks or a bioreactor containing the production medium.
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Control and monitor key parameters throughout the fermentation process: pH, temperature, agitation speed, and aeration. It is recommended to test different conditions (e.g., still vs. shaking cultures) as this can significantly impact metabolite profiles.
-
-
Harvesting:
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Once the culture reaches the stationary phase (when secondary metabolite production is often highest), harvest the mycelium.
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Separate the mycelium from the culture broth via filtration using a Buchner funnel.
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Wash the mycelial mat with distilled water to remove residual media.
-
-
Drying: Blot the mycelium on filter paper to remove excess moisture and then dry it. Drying can be done at 50-60°C for 12-24 hours to get a mycelial powder. Alternatively, freeze-drying (lyophilization) can be used to preserve the integrity of heat-sensitive compounds.
Protocol 2.2: Solvent-Based Extraction of this compound
This protocol outlines a standard procedure for extracting the target compound from the dried mycelium.
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Preparation: Weigh the dried and powdered mycelium.
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Extraction:
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Submerge the mycelial powder in a suitable organic solvent (e.g., ethyl acetate) at a ratio of approximately 1:5 (w/v).
-
Stir the mixture overnight at room temperature to allow for efficient extraction. For smaller scale extractions, vigorous shaking for a shorter period may be sufficient.
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Alternatively, use ultrasonication to enhance extraction efficiency by improving solvent penetration into the mycelial cells.
-
-
Filtration: Separate the solvent extract from the mycelial debris by vacuum filtration.
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Re-extraction: To maximize yield, repeat the extraction process on the mycelial debris with fresh solvent. Combine the resulting solvent fractions.
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Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
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Crude Extract: The resulting residue is the crude extract containing this compound, which can then be weighed and prepared for purification and analysis.
Protocol 2.3: Quantification of this compound by HPLC
This protocol provides a framework for developing an HPLC method to quantify this compound in the crude extract.
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations to generate a calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is common for separating metabolites of varying polarities.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it against the calibration curve generated from the standards.
-
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal cultivation conditions (pH, temperature, media). 2. Harvesting at the wrong growth phase. 3. Inefficient cell lysis or extraction. 4. Incorrect solvent choice for this compound's polarity. 5. Degradation of the compound during extraction (e.g., high temperature). | 1. Systematically optimize culture parameters using an experimental design approach like OSMAC (One Strain, Many Compounds). 2. Perform a time-course study to identify the peak production phase. 3. Grind the mycelium into a fine powder; consider using ultrasonication. 4. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). 5. Use lower temperatures during solvent evaporation. |
| High Level of Impurities in Extract | 1. Non-selective extraction solvent. 2. Extraction of primary metabolites and other cellular components. 3. Contamination of the fungal culture. | 1. Use a multi-step extraction with solvents of different polarities (liquid-liquid partitioning). 2. Perform a clean-up step using Solid Phase Extraction (SPE) before analysis. 3. Ensure aseptic techniques during cultivation; check cultures microscopically for contamination. |
| Inconsistent Results Between Batches | 1. Variability in inoculum preparation. 2. Slight variations in cultivation parameters. 3. Inconsistent timing of harvest. 4. Incomplete solvent evaporation or presence of water. | 1. Standardize the inoculum size and age. 2. Tightly control all fermentation parameters (pH, temp, agitation). 3. Harvest based on a consistent metric (e.g., culture age, glucose consumption). 4. Ensure the crude extract is completely dry before weighing and analysis. Use anhydrous sodium sulfate to remove residual water from the solvent if needed. |
| Difficulty in Scaling Up the Process | 1. Shear stress in large fermenters affecting mycelial morphology and production. 2. Gradients of nutrients, oxygen, or pH in large bioreactors. 3. Extraction process not linearly scalable. | 1. Optimize agitation and aeration rates for the larger vessel to maintain desired mycelial morphology (e.g., pellets vs. filamentous). 2. Ensure proper mixing in the bioreactor to maintain homogeneity. 3. Conduct pilot-scale experiments to re-optimize extraction parameters. |
Section 4: Data and Visualizations
Data Tables
Table 1: Comparison of Common Solvents for Fungal Metabolite Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications & Notes |
| Hexane | 0.1 | 69 | Used for extracting nonpolar compounds like lipids and fats. Often used as a first step to de-fat the mycelium. |
| Dichloromethane | 3.1 | 40 | Effective for a broad range of moderately polar to nonpolar metabolites. Volatile and requires careful handling. |
| Chloroform | 4.1 | 61 | A strong, versatile solvent for many secondary metabolites. Use is often minimized due to health and safety concerns. |
| Ethyl Acetate | 4.4 | 77 | A widely used solvent of medium polarity, effective for extracting many fungal metabolites like polyketides and terpenoids. |
| Methanol | 5.1 | 65 | A polar solvent used for extracting more polar compounds. Can also extract sugars and other primary metabolites. |
| Water | 10.2 | 100 | Used for extracting highly polar compounds like polysaccharides. |
Table 2: Influence of Cultivation Parameters on Secondary Metabolite Yield
| Parameter | General Effect on Secondary Metabolite Production | Optimization Strategy |
| Carbon Source | High concentrations can support rapid growth (biomass) but may repress secondary metabolite production (catabolite repression). | Test different concentrations. A lower concentration may trigger production in the stationary phase. |
| Nitrogen Source | The type and concentration of nitrogen can significantly alter the metabolic pathways being activated. | Experiment with different nitrogen sources (e.g., yeast extract, peptone, ammonium salts) and C:N ratios. |
| pH | Affects enzyme activity and nutrient uptake. The optimal pH for growth may differ from the optimal pH for production. | Monitor and control pH during fermentation. Test a range of initial pH values (e.g., 5.0 to 8.0). |
| Agitation (rpm) | Influences oxygen transfer and shear stress, which affects mycelial morphology (pellets vs. dispersed). | Optimize agitation speed. Lower speeds may be favorable for metabolite production even if biomass is slightly reduced. |
| Temperature | Directly impacts fungal growth rate and enzyme kinetics. | Determine the optimal temperature for growth and then test slightly different temperatures for the production phase. |
Diagrams
References
- 1. The fungal metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dealing with co-eluting impurities in Austdiol chromatography
Welcome to the Austdiol Chromatography Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to co-eluting impurities during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting impurities in the context of this compound chromatography?
A1: Co-eluting impurities are compounds that exit the chromatography column at the same time as this compound, resulting in overlapping or unresolved peaks in the chromatogram.[1] This can lead to inaccurate quantification and identification of this compound and its impurities. These impurities are often structurally similar to this compound, such as isomers, epimers, or degradation products, which makes their separation challenging.
Q2: Why is it critical to separate co-eluting impurities from this compound?
A2: The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[2] Regulatory agencies require the identification and characterization of impurities in drug substances.[3] Failure to separate and quantify these impurities can lead to inaccurate reporting of the purity of this compound and could potentially mask the presence of a toxic impurity.
Q3: What are the initial signs of co-eluting peaks in my chromatogram?
A3: Telltale signs of co-elution include asymmetrical peak shapes (fronting or tailing), broader than expected peaks, and shoulders on the main this compound peak.[1] Advanced detection techniques, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), can also help identify co-elution by revealing inconsistencies in the spectra across a single peak.[1]
Q4: What are forced degradation studies and how do they relate to co-eluting impurities?
A4: Forced degradation studies, or stress testing, are used to intentionally degrade a drug substance under harsh conditions such as acid, base, heat, light, and oxidation. These studies help to identify potential degradation products that may arise during the manufacturing process or upon storage. The information from these studies is crucial for developing a stability-indicating analytical method that can separate the drug from its potential degradation products, many of which may be co-eluting impurities.
Troubleshooting Guide
Issue: Poor resolution between this compound and a known impurity.
Question: I have identified a co-eluting impurity with this compound. How can I improve the separation?
Answer: A systematic approach to method optimization is the key to resolving co-eluting peaks. You can manipulate several parameters of your High-Performance Liquid Chromatography (HPLC) method. The most impactful changes often involve altering the mobile phase composition or the stationary phase chemistry to improve the selectivity of the separation.
Here is a step-by-step guide to troubleshooting poor resolution:
Step 1: Optimize the Mobile Phase Composition.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Adjust the Mobile Phase pH: For ionizable compounds like this compound and its impurities, modifying the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
Modify the Gradient Profile: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.
Step 2: Evaluate the Stationary Phase (Column).
-
Change the Column Chemistry: If mobile phase optimization is not sufficient, changing the column's stationary phase is often the most effective way to resolve co-eluting peaks. Consider columns with different selectivities. For instance, if you are using a C18 column, you could try a phenyl-hexyl or a cyano column.
-
Decrease the Particle Size: Columns with smaller particle sizes offer higher efficiency (more theoretical plates), which leads to sharper peaks and better resolution.
-
Increase the Column Length: A longer column also increases the number of theoretical plates and can improve resolution, but this will lead to longer run times and higher backpressure.
Step 3: Adjust Operating Parameters.
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
-
Optimize the Column Temperature: Temperature can affect both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks. Experiment with different temperatures within the stable range of your column and analytes.
The following diagram outlines a logical workflow for troubleshooting co-elution in HPLC:
graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=2, height=0.7]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Co-eluting Peaks\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MobilePhase [label="Step 1: Optimize\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeModifier [label="Change Organic\nModifier (ACN/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustpH [label="Adjust Mobile\nPhase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyGradient [label="Modify Gradient\nProfile", fillcolor="#F1F3F4", fontcolor="#202124"]; StationaryPhase [label="Step 2: Evaluate\nStationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeChemistry [label="Change Column\nChemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; ParticleSize [label="Decrease Particle\nSize", fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnLength [label="Increase Column\nLength", fillcolor="#F1F3F4", fontcolor="#202124"]; OperatingParams [label="Step 3: Adjust\nOperating Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlowRate [label="Lower Flow\nRate", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Optimize Column\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Peaks\nResolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=2, color="#34A853"];
// Edges Start -> MobilePhase; MobilePhase -> ChangeModifier [label="Try First"]; ChangeModifier -> AdjustpH [label="If no improvement"]; AdjustpH -> ModifyGradient [label="If no improvement"]; ModifyGradient -> StationaryPhase [label="If still co-eluting"]; StationaryPhase -> ChangeChemistry [label="Most Effective"]; ChangeChemistry -> ParticleSize [label="Consider"]; ParticleSize -> ColumnLength [label="Consider"]; ColumnLength -> OperatingParams [label="Fine-tuning"]; OperatingParams -> FlowRate; FlowRate -> Temperature; Temperature -> Resolved [label="Success"];
// Invisible edges for alignment edge [style=invis]; ChangeModifier -> ParticleSize; AdjustpH -> ColumnLength; }
Caption: Troubleshooting workflow for HPLC co-elution.Quantitative Data Summary
The following table summarizes the expected impact of various chromatographic parameter adjustments on peak resolution, retention time, and backpressure.
| Parameter Change | Effect on Resolution | Effect on Retention Time | Effect on Backpressure |
| Mobile Phase | |||
| ↓ % Organic | ↑ | ↑ | ↓ |
| Change Organic Solvent | ↑ or ↓ | ↑ or ↓ | ↑ or ↓ |
| Adjust pH | ↑ or ↓ | ↑ or ↓ | No significant change |
| Stationary Phase | |||
| ↓ Particle Size | ↑ | No significant change | ↑↑ |
| ↑ Column Length | ↑ | ↑ | ↑ |
| Change Column Chemistry | ↑↑ | ↑ or ↓ | No significant change |
| Operating Conditions | |||
| ↓ Flow Rate | ↑ | ↑ | ↓ |
| ↑ Temperature | ↑ or ↓ | ↓ | ↓ |
| ↓ Temperature | ↑ or ↓ | ↑ | ↑ |
Key: ↑ = Increase, ↓ = Decrease, ↑↑ = Significant Increase
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound and can be modified to resolve co-eluting impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocol 2: Troubleshooting Experiment - Modifying the Organic Modifier
If co-elution is observed with the generic method, perform the following experiment:
-
Prepare a new Mobile Phase B using Methanol instead of Acetonitrile (0.1% Formic Acid in Methanol).
-
Replace the Acetonitrile mobile phase on the HPLC system with the new Methanol mobile phase.
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Thoroughly flush the system and equilibrate the column with the new mobile phase conditions.
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Inject the same this compound sample and analyze the chromatogram, comparing it to the results obtained with Acetonitrile.
The logical relationship for selecting a troubleshooting path is illustrated below.
// Nodes CoElution [label="Co-elution\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsResolutionCritical [label="Is Baseline Resolution\nCritical for Quantification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; MethodDevelopment [label="Initiate Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMobilePhase [label="Optimize Mobile Phase\n(Solvent, pH, Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeStationaryPhase [label="Change Stationary Phase\n(Column Chemistry, Particle Size)", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustOperatingParams [label="Adjust Operating Parameters\n(Flow Rate, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; ResolutionAchieved [label="Resolution\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseAlternativeQuant [label="Use Alternative Quantification\n(e.g., MS)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CoElution -> IsResolutionCritical; IsResolutionCritical -> MethodDevelopment [label="Yes"]; IsResolutionCritical -> UseAlternativeQuant [label="No"]; MethodDevelopment -> OptimizeMobilePhase; OptimizeMobilePhase -> ChangeStationaryPhase [label="If insufficient"]; ChangeStationaryPhase -> AdjustOperatingParams [label="For fine-tuning"]; AdjustOperatingParams -> ResolutionAchieved; }
Caption: Decision-making for resolving co-elution.References
Minimizing batch-to-batch variability in Austdiol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Austdiol production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound production through fungal fermentation.
Question 1: What are the primary sources of batch-to-batch variability in this compound production?
Batch-to-batch variability in the production of fungal secondary metabolites like this compound can stem from several factors:
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Biological Variability: Inherent genetic and physiological differences in the fungal strain, as well as the age and quality of the inoculum, can lead to inconsistent production.
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Raw Material Inconsistency: Variations in the composition of culture media components, particularly complex carbon and nitrogen sources, can significantly impact fungal metabolism and this compound yield.[1][2]
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Process Parameter Deviations: Minor fluctuations in critical fermentation parameters such as temperature, pH, aeration, and agitation can alter the metabolic pathways and lead to variable product formation.[3][4]
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Operator and Equipment Differences: Variations in operator procedures and equipment calibration can introduce inconsistencies between batches.
Question 2: My this compound yield is consistently low. What are the likely causes and how can I improve it?
Low this compound yield is a common challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Actions |
| Suboptimal Fungal Strain | - Screen different isolates of the producing fungal species for higher this compound production. - Consider strain improvement techniques such as mutagenesis and selection. |
| Inadequate Culture Medium | - Optimize the carbon and nitrogen sources. For Aspergillus species, dextrose and sodium nitrate have been shown to be effective for secondary metabolite production.[2] - Experiment with different media formulations. The "One Strain Many Compounds" (OSMAC) approach, which involves varying media components, can be employed to find conditions that favor this compound production. - Ensure all media components are of high quality and consistent between batches. |
| Non-ideal Fermentation Conditions | - Systematically optimize key fermentation parameters (temperature, pH, aeration, agitation) using a Design of Experiments (DoE) approach. - For azaphilone production by Aspergillus niger, optimal conditions have been reported around 30°C and a pH of 7. |
| Silent or Downregulated Biosynthetic Gene Cluster | - Utilize epigenetic modifiers in the culture medium to potentially activate the this compound biosynthetic gene cluster. - Co-cultivation with other microorganisms can sometimes induce the production of secondary metabolites. |
Question 3: I am observing significant variation in the purity of my extracted this compound. What could be the reason?
Variations in purity often point to inconsistencies in the fermentation and extraction processes.
| Potential Cause | Recommended Troubleshooting Actions |
| Inconsistent Fermentation End-point | - Standardize the fermentation time based on growth phase and secondary metabolite production kinetics. This compound, as a secondary metabolite, is typically produced during the stationary phase. - Monitor key parameters like glucose consumption or biomass to determine the optimal harvest time. |
| Variable Extraction Efficiency | - Standardize the extraction protocol, including the solvent system (e.g., ethyl acetate), extraction time, and temperature. - Ensure complete removal of mycelia before solvent extraction to minimize contamination with other cellular components. |
| Presence of Degradation Products | - this compound may be sensitive to pH or temperature extremes. Ensure mild conditions during extraction and purification. - Analyze for potential degradation products using techniques like LC-MS. |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus sp. for this compound Production
This protocol is a general guideline and should be optimized for your specific fungal strain and equipment.
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Inoculum Preparation:
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Aseptically transfer a small piece of a well-sporulated fungal culture from a solid agar plate to a flask containing a suitable liquid seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days, or until sufficient biomass is obtained.
-
-
Production Fermentation:
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Prepare the production medium. A starting point could be a Czapek-Dox broth supplemented with specific carbon (e.g., glucose, maltose) and nitrogen sources (e.g., sodium nitrate, peptone).
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Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at a controlled temperature (e.g., 28-30°C) and agitation (e.g., 150-200 rpm) for 7-14 days.
-
Monitor the fermentation by taking aseptic samples periodically to measure pH, biomass, and this compound concentration.
-
-
Harvesting:
-
After the desired fermentation time, harvest the culture broth.
-
Separate the mycelia from the culture broth by filtration or centrifugation. The this compound is typically found in the culture filtrate and/or within the mycelia, so both should be processed.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
For mycelial extraction, disrupt the cells (e.g., by grinding with liquid nitrogen or sonication) and extract with a suitable solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). A starting gradient could be 10% acetonitrile, increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentration.
Visualizing Key Processes
This compound Biosynthetic Pathway
The biosynthesis of this compound proceeds through a polyketide pathway. A linear polyketide chain, assembled by a non-reducing polyketide synthase (nrPKS), undergoes a series of enzymatic reactions including cyclization and oxidation to form the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
This diagram outlines a logical approach to diagnosing and resolving issues of low this compound production.
Caption: A logical workflow for troubleshooting low this compound yield.
References
Strategies to reduce cytotoxicity of Austdiol in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austdiol, a fungal metabolite belonging to the azaphilone class. The focus is on strategies to reduce its cytotoxicity in non-target cells during in vitro experiments.
Disclaimer: Specific experimental data on reducing the cytotoxicity of this compound in non-target cells is limited in publicly available literature. The strategies and protocols provided below are based on general principles for mitigating the toxicity of cytotoxic compounds, particularly other fungal metabolites and azaphilones. Researchers should adapt and validate these approaches for their specific experimental systems.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on mitigating off-target cytotoxicity.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in control (non-target) cell lines at low concentrations. | 1. High intrinsic sensitivity of the cell line. 2. Off-target effects of this compound. 3. Suboptimal compound purity. | 1. Perform a dose-response curve to determine the precise IC50 value. 2. Consider using a more robust non-target cell line for comparison. 3. Explore co-treatment with a cytoprotective agent (e.g., an antioxidant like N-acetylcysteine) to assess the role of oxidative stress. 4. Verify the purity of the this compound stock. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in this compound stock solution preparation and storage. 2. Inconsistent cell seeding density. 3. Fluctuations in incubation time. | 1. Prepare fresh stock solutions of this compound regularly and store them under recommended conditions (e.g., -20°C, protected from light). Aliquot to avoid multiple freeze-thaw cycles. 2. Standardize cell seeding protocols to ensure consistent cell numbers across experiments. 3. Adhere strictly to a predefined incubation time for this compound exposure. |
| Difficulty in achieving a therapeutic window (cytotoxicity in target cells without affecting non-target cells). | 1. Similar sensitivity of target and non-target cells to this compound's mechanism of action. 2. High basal expression of pro-apoptotic proteins in non-target cells. | 1. Investigate combination therapies to potentially lower the effective concentration of this compound needed for target cells. 2. Explore the use of targeted drug delivery systems (e.g., liposomes, nanoparticles) to increase the concentration of this compound specifically in target cells. 3. Analyze the expression of key signaling proteins in both cell types to identify potential pathways for selective protection of non-target cells. |
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
The following table presents hypothetical IC50 values to illustrate the concept of a therapeutic window. Actual values must be determined experimentally.
| Cell Line | Type | Hypothetical this compound IC50 (µM) |
| A549 | Human Lung Carcinoma | 5.2 |
| MCF-7 | Human Breast Adenocarcinoma | 8.7 |
| HepG2 | Human Hepatocellular Carcinoma | 12.5 |
| HEK293 | Human Embryonic Kidney (Non-target) | 25.8 |
| MRC-5 | Human Fetal Lung Fibroblast (Non-target) | 42.1 |
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to reduce the off-target cytotoxicity of a novel compound like this compound?
A1: Several strategies can be employed to mitigate cytotoxicity in non-target cells:
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Formulation and Delivery: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can help in targeted delivery to cancer cells, thereby reducing exposure to healthy cells.
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Combination Therapy: Co-administering this compound with other agents can enhance its efficacy against target cells at lower, less toxic concentrations. Synergistic partners could include other chemotherapeutics or compounds that modulate specific signaling pathways. For instance, combining with antioxidants may reduce oxidative stress-related damage in non-target cells.
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Dose and Exposure Time Optimization: Carefully titrating the concentration and duration of this compound exposure can help identify a therapeutic window where cancer cells are effectively killed with minimal impact on non-target cells.
Q2: Are there any known signaling pathways affected by this compound that could be targeted to protect non-target cells?
A2: While specific signaling pathways for this compound-induced cytotoxicity are not well-documented, related azaphilone compounds have been shown to modulate pathways such as MAPKs and the Bax/Bcl-2 apoptosis ratio. It is plausible that this compound induces cytotoxicity through the activation of stress-activated protein kinases (e.g., JNK, p38) or by altering the balance of pro- and anti-apoptotic proteins. Protecting non-target cells could potentially be achieved by pre-treating them with inhibitors of these specific pathways.
Q3: How can I experimentally determine if a cytoprotective agent is effective in reducing this compound's toxicity in my non-target cell line?
A3: You can perform a co-treatment experiment. First, determine the IC50 of this compound alone in your non-target cell line. Then, pre-incubate the cells with the potential cytoprotective agent for a specific duration (e.g., 1-2 hours) before adding various concentrations of this compound. After the standard incubation period with this compound, perform a cell viability assay (e.g., MTT, PrestoBlue). An effective cytoprotective agent will result in a rightward shift of the dose-response curve, indicating a higher IC50 for this compound in the presence of the agent.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol helps to differentiate between apoptotic and necrotic cell death induced by this compound.
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
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Cell Harvesting:
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Collect the supernatant (containing floating cells).
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Wash the adherent cells with PBS and detach them using trypsin.
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Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
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Wash the cell pellet with cold PBS.
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Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
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Add 400 µL of 1X Annexin V binding buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
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Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship for Troubleshooting
Austdiol In Vivo Bioavailability Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Austdiol in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it exhibits low aqueous solubility and/or low permeability.[1] The primary challenges are:
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Poor Aqueous Solubility: this compound's low solubility in gastrointestinal fluids leads to a slow dissolution rate, limiting the amount of drug available for absorption.[1][2]
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Low Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelium into the bloodstream.[1]
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First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.[3]
Q2: What are the most common formulation strategies to improve this compound's oral bioavailability?
Several formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound:
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Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer carrier can enhance its solubility and dissolution rate.
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Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that form fine emulsions or microemulsions in the gut, improving solubilization.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
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Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its stability, solubility, and absorption.
Q3: How do I select the appropriate animal model for this compound bioavailability studies?
The choice of animal model is critical and depends on the specific research question. Key considerations include:
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Metabolic Similarity: Select a species with a metabolic profile for this compound that is as close as possible to humans.
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Gastrointestinal Physiology: Differences in GI tract pH, transit time, and enzymatic activity between species can significantly impact drug absorption.
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Practical Considerations: Factors such as size, handling requirements, and cost are also important. Common models include rodents (mice, rats) and non-rodents (dogs, monkeys).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility and slow dissolution rate. | 1. Enhance Solubility: Prepare a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation.2. Reduce Particle Size: Micronize or nanonize the this compound powder to increase its surface area. |
| High first-pass metabolism. | 1. Consider Alternative Routes: If oral bioavailability remains low despite formulation optimization, explore other administration routes like intravenous (IV) or intraperitoneal (IP) to bypass the liver, if the study goals permit. | |
| Inappropriate vehicle for administration. | 1. Vehicle Selection: Ensure the vehicle used is appropriate for the chosen route and does not cause drug precipitation. For oral gavage in rodents, common vehicles include carboxymethyl cellulose (CMC) or aqueous suspensions with surfactants. | |
| Precipitation of this compound in the formulation upon standing | Supersaturation or poor stability of the formulation. | 1. Optimize Formulation: Re-evaluate the components of your formulation. For solid dispersions, ensure the polymer is appropriate. For lipid-based systems, adjust the ratio of oil, surfactant, and cosurfactant.2. Prepare Fresh: Prepare the formulation immediately before administration to minimize the risk of precipitation. |
| Inconsistent results between animals | Improper dosing technique (e.g., incorrect gavage). | 1. Refine Technique: Ensure all personnel are properly trained in the administration technique to minimize variability. |
| Physiological differences between animals. | 1. Standardize Conditions: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. Fasting animals before oral dosing can also reduce variability. |
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data from a pilot in vivo study in rats, comparing different oral formulations of this compound at a dose of 20 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Micronized Suspension | 320 ± 60 | 2.5 | 2800 ± 400 | 233 |
| Solid Dispersion (1:5 Drug:Polymer) | 850 ± 120 | 1.5 | 7500 ± 900 | 625 |
| SMEDDS | 1100 ± 150 | 1.0 | 9800 ± 1100 | 817 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
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Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
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Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.
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Drying: Dry the resulting solid film under vacuum at room temperature for 24 hours to remove any residual solvent.
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Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
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Storage: Store the solid dispersion powder in a desiccator until further use.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
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Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Formulation Preparation: Prepare the this compound formulations (e.g., aqueous suspension, solid dispersion) immediately before administration. Suspend the solid dispersion powder in water for dosing.
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Dosing: Administer the formulations orally via gavage at a dose of 20 mg/kg.
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
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Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for an in vivo bioavailability study of this compound.
Caption: Logic diagram of bioavailability enhancement strategies.
References
Validation & Comparative
Austdiol's Antimicrobial Profile in the Azaphilone Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of Austdiol and other notable azaphilones. Azaphilones are a class of fungal polyketide pigments known for their diverse chemical structures and wide range of biological activities, including antimicrobial properties. This document summarizes quantitative antimicrobial data, details common experimental methodologies, and illustrates a proposed mechanism of action.
Comparative Antimicrobial Spectrum of Azaphilones
The antimicrobial activity of various azaphilones has been investigated against a range of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Azaphilone Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Source |
| This compound | Xanthomonas axonopodis pv. passiflorae | Gram-Negative | Bacteriostatic activity noted, specific MIC not reported | [1] |
| Colletotrichone A | Escherichia coli | Gram-Negative | 1.0 | [2] |
| Bacillus subtilis | Gram-Positive | 0.1 | [2] | |
| Penicitrinol Q | Bacillus subtilis | Gram-Positive | 6.2 | [3] |
| Staphylococcus aureus | Gram-Positive | 4.3 | [3] | |
| Pseudomonas aeruginosa | Gram-Negative | 11.2 | ||
| Candida albicans | Fungus | 4.0 | ||
| Chaephilone C | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | 7-8 | |
| Chaetoviridide A | Vibrio rotiferianus | Gram-Negative | 7-8 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | 7-8 | ||
| Chaetoviridide B | Vibrio vulnificus | Gram-Negative | 7-8 | |
| Butyropyranone I | Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Significant anti-MRSA activity reported | |
| Penazaphilone J | Staphylococcus aureus | Gram-Positive | Bacteriostatic activity noted | |
| Escherichia coli | Gram-Negative | Bacteriostatic activity noted |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method, following established guidelines with modifications as needed for natural products.
1. Preparation of Test Compounds:
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Azaphilone compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
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Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations for testing.
2. Inoculum Preparation:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized microbial suspension is further diluted in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the diluted test compound, is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only). A solvent control (microorganism in broth with the highest concentration of the solvent used) is also included to ensure the solvent has no inhibitory effect.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the azaphilone that completely inhibits the visible growth of the microorganism.
-
Growth can also be assessed by adding a growth indicator, such as a tetrazolium salt (e.g., resazurin), which changes color in the presence of metabolic activity.
Proposed Antimicrobial Mechanism of Action
While the precise molecular targets for many azaphilones are still under investigation, a recurring proposed mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. This interaction can lead to a cascade of events culminating in cell death.
Caption: Proposed mechanism of azaphilone antimicrobial action.
The diagram above illustrates a hypothesized mechanism where azaphilones interact with and insert into the bacterial cell membrane. This disruption increases the permeability of the membrane, leading to the leakage of essential ions. The subsequent loss of membrane potential disrupts critical cellular processes, ultimately resulting in bacterial cell death. Further research is needed to fully elucidate the specific molecular interactions and downstream effects for individual azaphilone compounds.
References
In Vivo Validation of Austdiol's Anticancer Activity: A Literature Review
Despite preliminary in vitro studies suggesting potential anticancer properties of the fungal metabolite Austdiol, a comprehensive review of available scientific literature reveals a significant gap in in vivo validation. To date, no published studies have specifically detailed the in vivo anticancer activity of this compound in animal models.
Our extensive search for in vivo investigations of this compound, including its synonyms Austadiol and NSC-159632, did not yield any specific xenograft studies, comparative analyses with established anticancer agents, or detailed experimental protocols for in vivo evaluation. The current body of research on this compound appears to be limited to its isolation, structural characterization, and some initial in vitro assessments.
This lack of in vivo data prevents a comparative analysis of this compound's efficacy against other therapeutic alternatives. Consequently, crucial information regarding its potential therapeutic window, toxicity profile, and mechanisms of action in a living organism remains unknown.
While the broader class of azaphilones, to which this compound belongs, has been noted for various biological activities, including cytotoxic effects against cancer cell lines in laboratory settings, this does not directly translate to efficacy and safety in preclinical or clinical scenarios. In vivo studies are a critical step in the drug development pipeline to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to assess its overall therapeutic potential and potential adverse effects.
Therefore, at present, it is not possible to provide a comparison guide on the in vivo anticancer activity of this compound due to the absence of the necessary experimental data in the public domain. Further research, specifically focused on evaluating this compound in well-designed in vivo cancer models, is required to elucidate its potential as a viable anticancer agent.
Subject: Austdiol - Elucidation of Mechanism of Action Through Genetic Studies
To: Researchers, Scientists, and Drug Development Professionals
Summary:
An extensive review of the scientific literature was conducted to compile a comparison guide on the mechanism of action of Austdiol, with a focus on confirmation through genetic studies. Our findings indicate that while this compound is a known fungal metabolite, there is currently no publicly available research detailing its specific mechanism of action in a therapeutic context. Furthermore, we found no evidence of genetic studies being utilized to confirm any such mechanism. The genetic research that has been conducted on the broader class of compounds to which this compound belongs, the azaphilones, has primarily focused on elucidating their biosynthetic pathways in fungi.
1. Introduction to this compound
This compound is a naturally occurring compound classified as an azaphilone, a group of fungal polyketides.[1][2] It has been isolated from various fungal species, including Penicillium viridicatum and Mycoleptodiscus indicus.[1][2] The chemical structure of this compound is established as C12H12O5.[3] While the broader class of azaphilones has been noted for a range of biological activities—including antimicrobial, cytotoxic, antioxidant, antiviral, and anti-inflammatory properties—specific data on the biological activity of this compound is limited. One study indicated that this compound exhibited antibacterial activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae.
2. Investigation into the Mechanism of Action
A thorough search of scientific databases for studies detailing the mechanism of action of this compound did not yield any specific results. The current body of research on this compound has centered on its isolation, chemical characterization, and its role as a precursor in the biosynthesis of more complex molecules. There is no published data to suggest a well-defined signaling pathway or molecular target through which this compound exerts a therapeutic effect.
3. Review of Genetic Studies
The request specified a focus on genetic studies to confirm the mechanism of action. Our literature review found no genetic studies performed with this objective. The genetic research pertaining to azaphilones, including compounds structurally related to this compound, has been concentrated on understanding their biosynthesis. These studies have successfully identified and characterized the biosynthetic gene clusters (BGCs) in fungi that are responsible for producing the core azaphilone structure.
To illustrate the nature of these genetic studies, the following diagram outlines a generalized workflow for the identification of a biosynthetic gene cluster for a fungal natural product, such as an azaphilone.
4. Comparison with Alternatives
Due to the absence of data on the mechanism of action and therapeutic performance of this compound, a comparison with alternative compounds is not feasible at this time. A meaningful comparison would require established data on efficacy, potency, selectivity, and the signaling pathways involved, none of which are available for this compound.
The initial premise of creating a comparison guide to confirm the mechanism of action of this compound through genetic studies cannot be fulfilled based on the current scientific literature. The necessary foundational research to establish a mechanism of action for this compound has not been published. Consequently, there are no genetic studies that confirm such a mechanism. The scientific community's focus regarding the genetics of azaphilones has been on their production by fungi, not their effects on other organisms. Further research is required to first identify any potential therapeutic activities of this compound and then to elucidate its mechanism of action before genetic studies could be employed for confirmation.
References
Comparative Efficacy of Synthetic Austdiol Analogs and the Natural Product: A Guide for Researchers
An In-depth Analysis of Austdiol and its Synthetic Derivatives for Drug Discovery and Development
This compound, a naturally occurring azaphilone metabolite produced by various fungi, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This has spurred research into the synthesis of this compound analogs with the aim of enhancing its therapeutic potential and overcoming limitations associated with natural product sourcing. This guide provides a comprehensive comparison of the efficacy of synthetic this compound analogs to the natural product, supported by available data, experimental protocols, and an exploration of the underlying signaling pathways.
Chemical Profile of this compound
Natural this compound is a trans-vicinal diol with the chemical formula C₁₂H₁₂O₅. Its structure features a pyran ring fused to a cyclohexenone ring.[1] This structural complexity has presented challenges for total synthesis, leading to various strategies aimed at creating simpler, yet biologically active, analogs.
Efficacy of Natural this compound: A Baseline
Natural this compound has demonstrated a range of biological effects in preclinical studies. Its antimicrobial properties have been noted against various pathogens, and it has shown cytotoxic activity against certain cancer cell lines. The antioxidant and anti-inflammatory activities of this compound are also well-documented, suggesting its potential in treating a variety of diseases. However, detailed quantitative data on the efficacy of the natural product is often dispersed across various studies, making direct comparisons challenging.
Synthetic this compound Analogs: The Quest for Enhanced Activity
The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, offering the potential for improved potency, selectivity, and pharmacokinetic properties. While the synthesis of direct this compound analogs and their comparative efficacy data are not extensively reported in publicly available literature, the broader class of azaphilones, to which this compound belongs, has been a fertile ground for synthetic exploration.
Researchers have focused on modifying the core azaphilone scaffold to understand structure-activity relationships (SAR). These studies, while not always directly comparing to this compound, provide valuable insights into which structural modifications are likely to enhance bioactivity. For instance, alterations to the side chains and modifications of the core ring structure of other azaphilones have been shown to significantly impact their cytotoxic and antimicrobial effects.
Due to the limited direct comparative data for this compound and its specific synthetic analogs, a detailed quantitative comparison table cannot be constructed at this time. Further research directly comparing the bioactivities of natural this compound with well-characterized synthetic analogs is needed to populate such a table.
Experimental Methodologies for Efficacy Evaluation
The biological activity of this compound and its potential analogs is typically assessed using a variety of in vitro assays. Understanding these protocols is crucial for interpreting and comparing data across different studies.
Cytotoxicity Assays
A common method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Antimicrobial Assays
The antimicrobial efficacy is often determined using broth microdilution methods to find the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds (natural this compound and synthetic analogs) are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and its analogs exert their biological effects are still under investigation. However, based on studies of other azaphilones and natural products with similar activities, several pathways are likely involved.
For its cytotoxic effects, this compound may induce apoptosis through the intrinsic or extrinsic pathways. This could involve the modulation of key signaling proteins such as caspases, Bcl-2 family proteins, and p53.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound analogs.
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. This would involve preventing the activation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound analogs.
Future Directions and Conclusion
While the therapeutic potential of natural this compound is evident, the development of synthetic analogs holds the key to unlocking its full clinical utility. The current body of research, though not providing extensive direct comparisons, lays the groundwork for future investigations. Key future directions should include:
-
Total Synthesis of this compound: Achieving an efficient total synthesis of the natural product will provide a crucial benchmark for analog development.
-
Focused Analog Synthesis: The design and synthesis of a library of this compound analogs with specific structural modifications will be essential for comprehensive SAR studies.
-
Direct Comparative Studies: Head-to-head comparisons of the efficacy of natural this compound and its synthetic analogs using standardized experimental protocols are critically needed.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of this compound and its most potent analogs will guide further drug development efforts.
References
Validating the Antioxidant Capacity of Austdiol Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austdiol, a member of the azaphilone class of fungal polyketides, has been identified in various fungal species, including Penicillium viridicatum and Mycoleptodiscus indicus. The azaphilone scaffold is associated with a wide range of biological activities, prompting interest in the therapeutic potential of its derivatives. This guide provides a comparative analysis of the potential antioxidant capacity of this compound against established antioxidant standards. Due to the current absence of direct experimental data on this compound's antioxidant activity in publicly available literature, this comparison is based on a theoretical framework derived from the known antioxidant properties of structurally related azaphilone compounds.
Theoretical Antioxidant Potential of this compound
While direct quantitative data for this compound is not available, the antioxidant capacity of other azaphilone pigments, such as those from Monascus species, has been investigated. These studies provide a basis for a theoretical estimation of this compound's potential. For instance, some Monascus pigments have demonstrated notable antioxidant activity in various in vitro assays. However, it is also important to note that not all azaphilones are effective antioxidants; for example, citrinin is considered a pro-oxidant. The antioxidant activity of phenolic compounds, a class to which azaphilones are related, is often attributed to their ability to donate a hydrogen atom or an electron to quench free radicals. The specific chemical structure of this compound, featuring hydroxyl and carbonyl groups on a bicyclic core, suggests it may possess radical scavenging capabilities.
Comparative Data on Structurally Related Compounds and Standards
To provide a context for the potential antioxidant capacity of this compound, the following table summarizes the reported antioxidant activities of known standards and structurally related azaphilone compounds. It is crucial to interpret this data with the understanding that it serves as an indirect comparison.
| Compound/Standard | Assay | IC50 / Activity | Source |
| Trolox | DPPH | Standard | Widely used as a water-soluble antioxidant standard. |
| Ascorbic Acid (Vitamin C) | DPPH | Standard | A well-established, potent water-soluble antioxidant. |
| Ankaflavin & Monascin (Yellow Monascus Pigments) | DPPH | Reported to have antioxidant activity. | [1] |
| Rubropunctatin (Monascus Pigment) | DPPH | Scavenged 16% of DPPH radical at 8 µg/ml. | [2] |
| Citrinin | - | Considered a pro-oxidant. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The data for related compounds is provided for illustrative purposes and does not represent the actual antioxidant capacity of this compound.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate research into the antioxidant properties of this compound, detailed methodologies for three standard in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compound (this compound) at various concentrations
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the standard.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound or standard solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) at various concentrations
-
Standard antioxidant (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add the diluted ABTS•+ solution to the wells of a 96-well microplate.
-
Add the test compound or standard solutions to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Reagents:
-
Fluorescein solution (fluorescent probe)
-
AAPH solution (radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Standard antioxidant (Trolox)
-
-
Procedure:
-
In a 96-well black microplate, add the fluorescein solution to each well.
-
Add the test compound or Trolox standard to the wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological context of antioxidant action, the following diagrams are provided.
References
A Comparative Transcriptomic Analysis of Cells Treated with Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of Estradiol on various cell types, primarily focusing on cancer cells, in comparison to other estrogenic compounds and Selective Estrogen Receptor Modulators (SERMs). The information is supported by experimental data from multiple studies to offer valuable insights for research and drug development.
Introduction to Estradiol's Transcriptomic Effects
Estradiol, a primary estrogenic hormone, exerts significant influence over cellular processes by modulating gene expression. Its effects are predominantly mediated through estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. Upon binding to estradiol, these receptors can induce or repress the transcription of a multitude of genes, leading to diverse physiological and pathological outcomes, including the regulation of cell proliferation and apoptosis.[1][2][3][4] The transcriptomic landscape following estradiol treatment is highly context-dependent, varying with cell type, the presence of different ER subtypes, and the duration of exposure.[5]
Comparative Analysis of Gene Expression
Estradiol's impact on gene expression has been extensively studied in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D. Comparative transcriptomic analyses have revealed distinct gene regulation patterns when compared to SERMs like tamoxifen and raloxifene, as well as other estrogenic compounds.
Table 1: Comparison of Differentially Expressed Genes in Response to Estradiol and Other Compounds
| Gene | Estradiol (E2) | Tamoxifen (SERM) | Zearalenone (Xenoestrogen) | Cell Line | Key Function |
| GREB1 | Upregulated | Antagonized E2-induction | Upregulated | MCF-7, PEO1 | Estrogen response, cell proliferation |
| MYC | Upregulated | - | Upregulated | MCF-7 | Cell cycle progression, proliferation |
| E2F1 | Upregulated | - | - | MCF-7 | Cell cycle regulation |
| PGR | Upregulated | Antagonized E2-induction | Upregulated | T47D, PEO1 | Progesterone receptor, hormone signaling |
| CCND1 | Upregulated | - | Upregulated | MCF-7 | Cell cycle G1/S transition |
| TFF1 (pS2) | Upregulated | Partial Agonist | Upregulated | MCF-7 | Estrogen response marker |
| BRCA1 | Downregulated | - | - | MCF-7 | DNA repair, tumor suppression |
| CA12 | Upregulated | - | Upregulated | PEO1 | Carbonic anhydrase, pH regulation |
| ATG2B | Upregulated | - | Upregulated | PEO1 | Autophagy |
| BAG3 | Upregulated | - | Upregulated | PEO1 | Apoptosis regulation |
Note: This table is a synthesis of findings from multiple studies and represents commonly observed trends. The magnitude of regulation can vary based on experimental conditions. "-" indicates that data was not prominently available in the compared studies.
Studies have shown that while many genes are regulated by both estradiol and other estrogenic compounds, the extent of regulation and the specific sets of affected genes can differ. For instance, in human ovarian cells (PEO1), estradiol and the xenoestrogen zearalenone showed a highly comparable transcriptomic effect, with 407 genes being coregulated. In contrast, SERMs like tamoxifen can act as antagonists to estradiol's induction of certain genes, while also uniquely regulating other sets of genes. The presence of different ER subtypes (ERα vs. ERβ) further diversifies the transcriptomic response to these compounds.
Experimental Protocols
The following protocols are generalized from several transcriptomic studies on estradiol.
1. Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cell lines MCF-7 or T47D, or human ovarian cancer cell line PEO1 are commonly used.
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to treatment, cells are grown in a phenol red-free medium with charcoal-stripped FBS for 24-72 hours to deplete endogenous steroids.
-
Treatment: Cells are treated with 17β-estradiol (typically 10 nM), a vehicle control (e.g., DMSO or ethanol), or other comparative compounds (e.g., 10 nM Zearalenone, 100 nM Bisphenol A, or various concentrations of SERMs) for a specified duration (e.g., 6, 12, 24, or 48 hours).
2. RNA Isolation and Sequencing:
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation: RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. Poly(A) selected mRNA is typically used for library construction with kits like the TruSeq Stranded mRNA Sample Prep Kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate paired-end reads.
3. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Gene expression levels are quantified as read counts using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression analysis between treatment and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified Estradiol signaling pathway leading to changes in gene expression.
Caption: A typical experimental workflow for comparative transcriptomics analysis.
References
- 1. Estrogen-regulated gene networks in human breast cancer cells: involvement of E2F1 in the regulation of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptomic effects of estradiol treatment on cultured human uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Austdiol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Austdiol, a fungal metabolite known for its biological activities. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling
This compound is classified as a hazardous substance.[1] Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth. The contaminated absorbent material should then be collected into a suitable, sealed container for disposal as hazardous waste.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C12H12O5[1][2] |
| PubChem CID | 40604[1] |
| Synonyms | Austadiol, NSC-159632[1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 3), Reproductive toxicity (Category 1B) |
| Hazard Statements | H301: Toxic if swallowed, H360: May damage fertility or the unborn child |
Step-by-Step Disposal Protocol for this compound
The required method for disposing of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Clearly identify the waste stream as "this compound" or "this compound-contaminated waste."
-
Segregate this compound waste from all other chemical waste streams to prevent unintended reactions.
-
-
Containment :
-
Collect all this compound waste, whether in solid form or in solution, in a dedicated, leak-proof, and clearly labeled container.
-
For liquid waste, ensure the container has a tightly fitting cap and is stored in a secondary containment tray.
-
-
Labeling :
-
Label the waste container with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The name "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Reproductive Hazard")
-
The accumulation start date.
-
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Maintain a log of the accumulated waste.
-
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal service.
-
Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.
-
Experimental Workflow for this compound Disposal
References
Navigating the Safe Handling of Austdiol and Estradiol in a Research Environment
This guide provides essential safety and logistical information for handling Austdiol and the closely related, more commonly referenced compound, Estradiol. Given the overlapping nomenclature in search results, this document addresses both substances to ensure comprehensive safety coverage for researchers, scientists, and drug development professionals.
Clarification of Compounds:
Initial searches for "this compound" yield limited, specific results for an azaphilone compound, alongside more extensive data for "Estradiol," a well-known estrogen steroid hormone. It is plausible that "this compound" may be a typographical error for "Estradiol." To ensure maximum safety, this document provides information on both.
-
This compound (PubChem CID: 40604): An azaphilone, a class of fungal polyketides. Specific safety data is limited but critical hazards have been identified.[1]
-
Estradiol (CAS: 50-28-2): A primary female sex hormone, extensively studied and with comprehensive safety data available.
Essential Safety Information for this compound (Azaphilone)
Hazard Identification:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute toxicity, oral (H301) |
| May damage fertility or the unborn child | Reproductive toxicity (H360) |
Data sourced from PubChem CID 40604.[1]
Recommended Precautions:
Due to the acute oral toxicity and reproductive hazards, the following precautions are mandatory:
-
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them frequently.
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.
-
Lab Coat: A lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Comprehensive Safety and Handling Protocols for Estradiol
The following information is based on multiple Safety Data Sheets for Estradiol (CAS 50-28-2).
Personal Protective Equipment (PPE) and Handling
Estradiol is a potent compound and a suspected carcinogen that may also damage fertility or the unborn child.[1][2] Strict adherence to safety protocols is essential.
Summary of Required PPE:
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use. |
| Body Protection | Lab coat. For larger quantities or risk of splash, consider a chemical-resistant apron or suit. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or when handling powders outside of a fume hood. |
Operational and Handling Plan:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Obtain special instructions before use, particularly concerning reproductive hazards.
-
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder form.
-
Facilities should be equipped with an eyewash station and a safety shower.
-
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid prolonged or repeated exposure.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.
-
First Aid Measures
Immediate medical attention is required for any significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant. Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Protocol: Cell Proliferation Assay with Estradiol
This protocol outlines a typical experiment to assess the effect of 17β-Estradiol on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS)
-
17β-Estradiol powder
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Stock Solution Preparation:
-
In a chemical fume hood, prepare a high-concentration stock solution of 17β-Estradiol (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Culture MCF-7 cells in complete growth medium until 70-80% confluent.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Hormone Deprivation:
-
After 24 hours, replace the complete growth medium with phenol red-free medium containing charcoal-stripped FBS.
-
Incubate for another 24-48 hours to deprive the cells of estrogenic compounds.
-
-
Treatment:
-
Prepare serial dilutions of 17β-Estradiol in the hormone-depleted medium from your stock solution. A typical concentration range is 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose, typically <0.1%).
-
Aspirate the starvation medium and add the prepared treatment or control media to the respective wells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, add the cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the treated wells to the vehicle control to determine the effect of Estradiol on cell proliferation.
-
Estradiol Signaling Pathways
Estradiol exerts its effects through two main signaling pathways: a "nuclear-initiated" pathway that modulates gene expression over hours to days, and a "membrane-initiated" pathway that triggers rapid cellular responses within seconds to minutes.
Nuclear-Initiated Signaling Pathway
In the classical genomic pathway, Estradiol diffuses into the cell and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding displaces heat shock proteins (like HSP90), leading to receptor dimerization. The activated receptor dimer then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and recruits co-activator proteins to initiate the transcription of target genes.
Caption: Nuclear-initiated estrogen signaling pathway.
Membrane-Initiated Signaling Pathway
Estradiol can also bind to a subpopulation of estrogen receptors located at the plasma membrane (mERs) or to G-protein coupled estrogen receptors (GPER). This binding rapidly activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K pathways, influencing downstream transcription factors and cellular processes without direct binding to DNA.
Caption: Membrane-initiated estrogen signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
